molecular formula C26H54 B12395656 N-Hexacosane-D54

N-Hexacosane-D54

Cat. No.: B12395656
M. Wt: 421.0 g/mol
InChI Key: HMSWAIKSFDFLKN-SBYZRAQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexacosane-D54 is a useful research compound. Its molecular formula is C26H54 and its molecular weight is 421.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H54

Molecular Weight

421.0 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2

InChI Key

HMSWAIKSFDFLKN-SBYZRAQESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

N-Hexacosane-D54: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Deuterated Internal Standard

N-Hexacosane-D54 is the deuterium-labeled form of n-hexacosane, a long-chain saturated hydrocarbon. In this isotopically enriched version, all 54 hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as a high-fidelity internal standard. Its near-identical chemical and physical properties to its non-labeled counterpart, n-hexacosane, allow it to effectively mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variations and enhancing the accuracy and precision of quantitative results.

Core Principles and Applications

The primary application of this compound is as an internal standard in quantitative analysis, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind its use lies in isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow. Because the deuterated standard is chemically almost identical to the analyte of interest (the non-deuterated n-hexacosane or similar long-chain alkanes), it experiences the same potential for loss during extraction, handling, and injection.

The mass spectrometer can readily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical process is normalized, leading to highly reliable quantification.[1][2] This technique is crucial in complex matrices such as environmental samples, biological tissues, and pharmaceutical formulations, where matrix effects can significantly impact analytical accuracy.[1][3]

This compound can also be utilized as a tracer in various research applications to monitor the fate of hydrocarbons in biological or environmental systems.

Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound and its non-deuterated analog, n-Hexacosane, is presented below for easy comparison.

PropertyThis compoundn-Hexacosane
Molecular Formula C₂₆D₅₄C₂₆H₅₄
Molecular Weight 421.04 g/mol [4]366.71 g/mol
Monoisotopic Mass 420.761496004 Da366.422551722 Da
CAS Number 1219803-91-4630-01-3
Appearance White to off-white solidColorless/white crystalline solid
Melting Point Not specified55-58 °C
Boiling Point Not specified420 °C
Solubility Not specifiedSoluble in benzene, ligroin, chloroform; slightly soluble in water.

Experimental Protocols

While specific experimental protocols are highly dependent on the sample matrix and the analytical instrumentation, the following provides a generalized methodology for the use of this compound as an internal standard for the quantification of long-chain hydrocarbons in a biological matrix using GC-MS. This protocol is a composite based on standard practices for similar analyses.

Objective: To quantify the concentration of n-hexacosane in a biological tissue sample.
Materials:
  • This compound solution of a known concentration (e.g., in isooctane)

  • n-Hexacosane for calibration standards

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Tissue homogenizer

  • Centrifuge

  • GC-MS system

Methodology:
  • Sample Preparation and Spiking:

    • Accurately weigh a known amount of the homogenized biological tissue sample into a clean extraction tube.

    • Add a precise volume of the this compound internal standard solution to the sample. The amount added should be chosen to yield a detector response that is within the calibration range and comparable to the expected analyte response.

    • Vortex the sample to ensure thorough mixing.

  • Extraction:

    • Add a suitable volume of hexane to the sample for liquid-liquid extraction of the lipids and hydrocarbons.

    • Homogenize or vortex the sample vigorously for a set period to ensure efficient extraction.

    • Centrifuge the sample to separate the organic and aqueous/solid phases.

    • Carefully transfer the organic (upper) layer containing the extracted analytes and the internal standard to a clean tube.

    • Repeat the extraction process on the remaining sample residue to maximize recovery, and combine the organic extracts.

  • Clean-up:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding known amounts of n-hexacosane to a clean matrix (or solvent if a matched matrix is unavailable).

    • Spike each calibration standard with the same amount of the this compound internal standard as was added to the samples.

    • Process the calibration standards in the same manner as the samples.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (Typical):

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness) is suitable for alkane analysis.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection: Splitless injection is often used for trace analysis.

      • Oven Temperature Program: A temperature ramp is used to separate the compounds by their boiling points. A typical program might be:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp to 300°C at a rate of 10°C/min.

        • Hold at 300°C for 10 minutes.

    • Mass Spectrometer (MS) Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

        • Monitor characteristic ions for n-hexacosane (e.g., m/z 57, 71, 85).

        • Monitor a characteristic ion for this compound (e.g., a molecular ion or a fragment ion that is shifted by the mass of the deuterium atoms).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both n-hexacosane and this compound.

    • Calculate the response ratio (analyte peak area / internal standard peak area) for each sample and calibration standard.

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of n-hexacosane in the samples by interpolating their response ratios from the calibration curve.

Visualizations

Logical Relationship: Isotope Dilution Principle

The following diagram illustrates the core principle of isotope dilution using an internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_logic Logic Sample Sample containing Analyte (A) Spike Add known amount of Internal Standard (IS) Sample->Spike Extraction Extraction & Clean-up (Potential for loss) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Measure Ratio of A to IS GCMS->Ratio Quant Quantification Ratio->Quant Correction Ratio A/IS corrects for sample loss Ratio->Correction Loss Loss of A is proportional to Loss of IS

Principle of Isotope Dilution.
Experimental Workflow: Quantification of Hydrocarbons in a Biological Sample

This diagram outlines the typical experimental workflow for quantifying a hydrocarbon analyte in a biological sample using this compound as an internal standard.

G Start Start: Biological Sample Collection Homogenize Sample Homogenization Start->Homogenize Spike Spike with This compound Homogenize->Spike Extract Liquid-Liquid Extraction Spike->Extract Cleanup Extract Clean-up (e.g., SPE or column) Extract->Cleanup Concentrate Solvent Evaporation & Reconstitution Cleanup->Concentrate Analyze GC-MS Analysis Concentrate->Analyze Data Data Processing & Quantification Analyze->Data End End: Final Concentration Data->End

Workflow for Hydrocarbon Quantification.

Conclusion

This compound stands as a critical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of long-chain hydrocarbons. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges associated with complex sample matrices and multi-step sample preparation procedures. The detailed understanding of its properties and the principles of its application, as outlined in this guide, can significantly enhance the quality and reliability of analytical data in a wide range of scientific disciplines.

References

An In-depth Technical Guide to the Chemical Properties of N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Hexacosane-D54, a deuterated form of the long-chain alkane n-hexacosane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This compound is primarily employed as an internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its near-identical chemical behavior to its non-deuterated counterpart, coupled with its distinct mass, allows for precise quantification and structural analysis.

Core Chemical Properties

This compound is a saturated hydrocarbon in which all 54 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a significant increase in molecular weight compared to the natural compound, which is crucial for its application as an internal standard.

PropertyValueSource
Molecular Formula C₂₆D₅₄[1]
Molecular Weight 421.0 g/mol [1]
Exact Mass 420.761496004 Da[1]
Synonyms 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane[1]
CAS Number 1219803-91-4[1]

Physical and Chemical Characteristics

While specific experimental data for the physical properties of this compound are not extensively documented, the properties of its non-deuterated analog, n-hexacosane, serve as a reliable reference. Isotopic labeling with deuterium typically has a minimal impact on macroscopic physical properties such as melting and boiling points.

PropertyValue (for n-Hexacosane)Source
Appearance White crystalline solid
Melting Point 55-58 °C
Boiling Point 412.2 ± 8.0 °C at 760 mmHg
Solubility Insoluble in water; Soluble in chloroform

Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry. Below are detailed methodologies for its use in GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is an ideal internal standard for the quantitative analysis of long-chain alkanes in various matrices, including environmental and biological samples.

Objective: To quantify the concentration of n-hexacosane or other long-chain alkanes in a sample.

Materials:

  • Sample containing the analyte of interest

  • This compound solution of a known concentration (internal standard)

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Spike the sample with a known amount of the this compound internal standard solution. The amount of internal standard should be comparable to the expected amount of the analyte.

    • Extract the lipids (including the analyte and internal standard) from the sample matrix using a suitable organic solvent.

    • Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Inject an aliquot of the extract onto the GC-MS system.

    • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column stationary phase.

    • The mass spectrometer will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the analyte and this compound based on their retention times and mass spectra.

    • Integrate the peak areas of both the analyte and the internal standard.

    • Calculate the response factor (RF) using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the sample using the following equation:

      • Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Concentrate Concentrate Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data PeakID Peak Identification (Analyte & IS) Data->PeakID Integration Peak Area Integration PeakID->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated compounds are primarily used as solvents to avoid large solvent signals that would obscure the signals from the analyte. While this compound is a solid at room temperature and thus not a typical NMR solvent, it can be used as an internal standard for quantitative NMR (qNMR) in non-deuterated solvents or as a reference compound in solid-state NMR.

Objective: To use this compound as an internal standard for quantitative NMR.

Materials:

  • Analyte of interest

  • This compound of known purity

  • High-purity NMR solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and this compound into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure that the relaxation delay is sufficient to allow for full relaxation of all relevant signals for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte and a signal from any residual protons in this compound (if present and quantifiable) or use ²H NMR.

    • Integrate the respective signals.

    • Calculate the concentration of the analyte using the following formula:

      • Concentration of Analyte = (Integral of Analyte / Number of Protons in Analyte Signal) * (Number of Protons in IS Signal / Integral of IS) * (Moles of IS / Volume of Solvent)

qNMR_Workflow Start Start Prep Prepare sample with known amounts of analyte and This compound Start->Prep Dissolve Dissolve in deuterated solvent Prep->Dissolve Acquire Acquire NMR spectrum Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate analyte and internal standard signals Process->Integrate Calculate Calculate analyte concentration Integrate->Calculate End End Calculate->End Internal_Standard_Logic Analyte Analyte of Interest Sample_Prep Sample Preparation (Extraction, Derivatization, etc.) Analyte->Sample_Prep IS Deuterated Internal Standard (this compound) IS->Sample_Prep Analysis Analytical Measurement (e.g., GC-MS, LC-MS) Sample_Prep->Analysis Ratio Ratio of Analyte Signal to Internal Standard Signal Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of N-Hexacosane-D54

This guide provides a comprehensive overview of the core physical properties of this compound (C₂₆D₅₄), a deuterated form of n-hexacosane. Given the specialized nature of this isotopically labeled compound, experimental data is often limited. Therefore, this document presents data for this compound alongside its non-deuterated counterpart, n-Hexacosane (C₂₆H₅₄), for comparative analysis. The physical properties of these two long-chain alkanes are very similar, with minor differences attributable to the isotopic substitution of deuterium for hydrogen.

This compound is a valuable tool in various research applications, particularly in mass spectrometry as an internal standard and in neutron scattering studies to control the contrast of organic samples.[1] Its utility stems from its chemical identity to n-hexacosane, while its increased mass allows for clear differentiation in analytical techniques.

Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound and n-Hexacosane. Data for the deuterated compound are primarily computed, while the non-deuterated form has been more extensively characterized experimentally.

PropertyThis compoundn-Hexacosane (non-deuterated)
Synonyms Perdeutero-n-hexacosaneCerane[2]
Chemical Formula C₂₆D₅₄[3]C₂₆H₅₄[4]
CAS Number 1219803-91-4[3]630-01-3
Molecular Weight 421.0 g/mol (Computed)366.71 g/mol
Monoisotopic Mass 420.761496 Da (Computed)366.422552 Da (Computed)
Physical State Solid, White CrystallineSolid, White Crystalline / Colorless Crystals
Melting Point No experimental data available.55-58 °C, 56-59 °C
Boiling Point No experimental data available.412.2 °C to 420 °C at 760 mmHg
Density No experimental data available.~0.8 g/cm³
Solubility in Water InsolublePractically insoluble
Solubility in Organic Solvents Expected to be soluble in nonpolar solvents.Very soluble in benzene, ligroin, and chloroform. Soluble in chloroform (0.1 g/mL).
Stability Stable under recommended storage conditions.Stable under normal conditions.
Incompatibility Strong oxidizing agents.Strong oxidizing agents like nitric acid.

Experimental Protocols & Methodologies

Detailed experimental data for this compound is not widely published. The protocols described below are standard methodologies for the synthesis and characterization of long-chain alkanes and their deuterated analogs.

Synthesis of this compound

The preparation of fully deuterated hydrocarbons can be achieved through several methods:

  • Catalytic H/D Exchange: A common method involves the liquid-phase exchange of hydrogen for deuterium. The non-deuterated n-hexacosane is heated in the presence of a deuterium source (D₂O or D₂ gas) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C). The reaction is typically carried out in a sealed reactor at elevated temperatures (e.g., 180-195 °C) for an extended period to ensure a high degree of deuteration.

  • Fischer-Tropsch Synthesis: This process can be adapted to produce completely deuterated hydrocarbons. A synthesis gas mixture of carbon monoxide (CO) and deuterium gas (D₂) is passed over a catalyst (typically cobalt or iron-based) under specific conditions of temperature and pressure. The resulting products are deuterated waxes, including (CD₂)n chains.

Characterization of Physical Properties
  • Melting Point Determination: The melting point of solid alkanes is typically determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for precise identification of the melting transition.

  • Boiling Point Determination: Due to the high boiling point of n-hexacosane, it is often measured under vacuum and extrapolated to atmospheric pressure. Gas chromatography (GC) can also be used, where the retention time of the compound is compared against a series of standards with known boiling points.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the identity and isotopic purity of this compound. Electron Ionization Mass Spectrometry (EI-MS) of n-hexacosane shows a characteristic fragmentation pattern. For the deuterated version, the molecular ion peak would be shifted to a higher mass-to-charge ratio, confirming the incorporation of deuterium.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is standard for hydrocarbon analysis, it would be used for this compound primarily to confirm the absence of protons. ²H (Deuterium) NMR spectroscopy would be the definitive technique to characterize the deuterated compound, showing signals corresponding to the deuterium nuclei.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound for use in research applications.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization & Analysis Stage cluster_application Application start Start Material: n-Hexacosane (C26H54) catalyst Catalyst (e.g., Pd/C) + Deuterium Source (D2O) reaction Catalytic H/D Exchange Reaction (High Temp & Pressure) start->reaction catalyst->reaction purification Purification (e.g., Distillation, Recrystallization) reaction->purification product Final Product: This compound (C26D54) purification->product ms Mass Spectrometry (MS) - Verify Molecular Weight - Assess Isotopic Purity product->ms nmr NMR Spectroscopy - Confirm Deuteration (2H NMR) product->nmr dsc Differential Scanning Calorimetry (DSC) - Determine Melting Point product->dsc sol Solubility Testing product->sol app Use as Internal Standard or in Neutron Scattering ms->app nmr->app dsc->app sol->app

Caption: Workflow for the synthesis and physical characterization of this compound.

References

An In-depth Technical Guide to N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of N-Hexacosane-D54, a perdeuterated long-chain alkane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Compound Properties

This compound is the deuterated analogue of n-hexacosane, where all 54 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[1]

Structure and Identification
  • Chemical Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane[2]

  • Synonyms: this compound, Hexacosane-D54[3][4]

  • CAS Number: 1219803-91-4[5]

  • Molecular Formula: C₂₆D₅₄

  • Molecular Weight: 421.04 g/mol

Physicochemical Data

Quantitative data for this compound and its non-deuterated counterpart, n-hexacosane, are summarized below. The properties of n-hexacosane can be used as a close approximation for the deuterated compound, although slight variations are expected due to the isotopic labeling.

PropertyThis compound (Computed/Estimated)n-Hexacosane (Experimental)
Molecular Weight 421.04 g/mol 366.71 g/mol
Monoisotopic Mass 420.761 Da366.423 Da
Melting Point ~56-58 °C (estimated)56-58 °C
Boiling Point ~412 °C (estimated)412 °C
Appearance White solidWhite crystalline solid
Solubility <1% in waterChloroform: 0.1 g/mL, clear
Density ~0.803 g/cm³ (estimated)0.803 g/cm³

Synthesis of this compound

The synthesis of perdeuterated n-alkanes like this compound is typically achieved through catalytic hydrogen-deuterium (H/D) exchange of the corresponding non-deuterated alkane. This method involves reacting n-hexacosane with a deuterium source in the presence of a metal catalyst.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a perdeuterated n-alkane via catalytic H/D exchange.

G cluster_synthesis Synthesis Workflow Start Start Reactants n-Hexacosane + Deuterium Source (e.g., D₂O) + Catalyst (e.g., Pt/C) Start->Reactants Reaction Heat in a sealed vessel (e.g., 150-200°C) Reactants->Reaction Workup Cool, filter catalyst, extract with organic solvent Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the deuteration of a long-chain alkane and may require optimization for the synthesis of this compound.

  • Materials:

    • n-Hexacosane (starting material)

    • Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)

    • Platinum on carbon (Pt/C, 10 wt. %) or other suitable catalyst (e.g., Raney Nickel)

    • Anhydrous solvent (e.g., dioxane, if required)

    • High-pressure reaction vessel (e.g., Parr autoclave)

  • Procedure:

    • To a high-pressure reaction vessel, add n-hexacosane and the Pt/C catalyst (typically 10-20% by weight of the alkane).

    • Add D₂O in excess to act as the deuterium source.

    • Seal the vessel and purge several times with an inert gas (e.g., argon) before introducing D₂ gas to a desired pressure (e.g., 50-100 psi), if used.

    • Heat the mixture to 150-200 °C with vigorous stirring. The reaction time can vary from 24 to 72 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Filter the reaction mixture to remove the catalyst.

    • Extract the product from the aqueous phase using a non-polar organic solvent (e.g., hexane or cyclohexane).

    • Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and isotopic purity of the product using ²H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

The successful synthesis and purity of this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ²H NMR: Deuterium NMR is a primary technique to confirm deuteration. A single, broad resonance is expected for all the deuterium atoms in the aliphatic chain. The chemical shift will be very similar to the proton chemical shifts of n-hexacosane. The presence of a strong signal confirms high levels of deuterium incorporation.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the different carbon environments in the alkyl chain. Due to the coupling with deuterium (spin I=1), the signals will appear as multiplets. The chemical shifts will be slightly upfield compared to the non-deuterated analogue due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and assessing the isotopic purity of this compound.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak ([M]⁺) for this compound is expected at m/z 420.76. However, for long-chain alkanes, the molecular ion is often of low abundance or absent. The fragmentation pattern will show clusters of ions separated by 16 Da (corresponding to the loss of CD₂ groups), in contrast to the 14 Da separation (CH₂ groups) seen in non-deuterated alkanes.

The following diagram illustrates the expected fragmentation logic in the mass spectrum.

G cluster_fragmentation Mass Spectrometry Fragmentation Logic M Molecular Ion (C₂₆D₅₄)⁺ F1 [M - CD₃]⁺ M->F1 -CD₃ F2 [M - C₂D₅]⁺ F1->F2 -CD₂ Fn ... F2->Fn Series Ion series separated by 16 Da (loss of CD₂) Fn->Series

Caption: Expected fragmentation pattern of this compound in EI-MS.

Gas Chromatography (GC)

GC is used to assess the chemical purity of this compound. When coupled with a mass spectrometer (GC-MS), it provides both purity and structural information.

General GC-MS Protocol for Long-Chain Alkanes:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like hexane or dichloromethane to a concentration of approximately 10 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).

    • Inlet Temperature: 280-320 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of around 320-340 °C at a rate of 10-20 °C/min. Hold at the final temperature for several minutes to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in various stages of research and drug development.

Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of n-hexacosane or other long-chain alkanes in complex matrices using isotope dilution mass spectrometry (IDMS). Because its chemical and physical properties are nearly identical to the non-deuterated form, it co-elutes during chromatography and experiences similar extraction efficiencies and matrix effects. Its different mass allows for its distinction from the native analyte in the mass spectrometer, enabling accurate and precise quantification.

The following diagram illustrates the workflow for using this compound as an internal standard.

G cluster_idms Isotope Dilution Mass Spectrometry Workflow Sample Biological or Environmental Sample Spike Spike with known amount of this compound Sample->Spike Extraction Sample Extraction and Cleanup Spike->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Quantification Quantify native n-hexacosane based on the ratio to This compound Analysis->Quantification Result Result Quantification->Result

Caption: Workflow for using this compound as an internal standard.

Tracer in Metabolic and Pharmacokinetic Studies

While less common for a simple alkane, deuterated compounds are widely used as tracers to study metabolic pathways. If n-hexacosane or similar long-chain alkanes are involved in a biological process, this compound can be administered to a biological system (in vitro or in vivo) to track its uptake, distribution, and metabolism. The deuterium label allows for the unambiguous identification of the compound and its metabolites by mass spectrometry.

Probing Membrane Dynamics

Long-chain alkanes are known to incorporate into lipid bilayers, affecting membrane fluidity and other physical properties. Deuterated alkanes, including this compound, can be used in techniques like solid-state ²H NMR and neutron scattering to study the dynamics and organization of lipid membranes. These studies are relevant to understanding the effects of lipophilic drugs on cell membranes.

Safety and Handling

This compound is a stable, non-radioactive compound. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.

  • Storage: Store at room temperature in a tightly sealed container.

  • Hazards: May cause eye, skin, and respiratory tract irritation. Not classified as a hazardous substance.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest safety data sheets and relevant scientific literature before use.

References

N-Hexacosane-D54: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Hexacosane-D54, a deuterated form of the long-chain alkane n-hexacosane. This document details its molecular properties, its critical role as an internal standard in quantitative analysis, and provides comprehensive experimental protocols for its application.

Core Quantitative Data

This compound is a valuable tool in analytical chemistry, primarily utilized for its distinct mass difference from its non-deuterated counterpart, enabling precise quantification in complex matrices. The key quantitative properties of this compound and its non-deuterated form, n-Hexacosane, are summarized below for direct comparison.

PropertyThis compoundn-Hexacosane
Molecular Formula C₂₆D₅₄C₂₆H₅₄[1]
Molecular Weight 421.04 g/mol [2]366.71 g/mol [3]
Monoisotopic Mass 420.761496004 Da366.422551722 Da
CAS Number 1219803-91-4630-01-3

Role in Quantitative Analysis: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS), particularly with Gas Chromatography-Mass Spectrometry (GC-MS). The principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled compound (in this case, this compound) to a sample before processing. Because the deuterated standard is chemically identical to the analyte of interest (n-hexacosane), it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard via mass spectrometry, the initial concentration of the analyte can be determined with high accuracy and precision, effectively correcting for variations in sample recovery.

Deuterated compounds are frequently employed in pharmaceutical research and development to study drug metabolism and pharmacokinetics. The use of deuterated standards enhances the metabolic stability of drug molecules and improves target selectivity in analytical testing.

Experimental Protocol: Quantification of n-Hexacosane in a Biological Matrix using GC-MS

This section provides a detailed methodology for the quantification of n-hexacosane in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Materials and Reagents:

  • n-Hexacosane analytical standard

  • This compound internal standard (IS)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample (e.g., plasma), add a known amount of this compound solution in hexane. The amount of IS added should be chosen to yield a peak area ratio of analyte to IS close to 1.

  • Add 5 mL of hexane to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction with another 5 mL of hexane and combine the organic layers.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

3. Sample Cleanup: Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the 1 mL concentrated extract from the LLE step onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a 50:50 methanol:water solution to remove polar interferences.

  • Elute the n-hexacosane and this compound with 5 mL of hexane.

  • Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 10°C/min.

      • Hold at 300°C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • n-Hexacosane: m/z (e.g., molecular ion and characteristic fragment ions).

      • This compound: m/z (corresponding molecular ion and fragment ions, shifted by the mass of the deuterium atoms).

5. Data Analysis and Quantification:

  • A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of n-hexacosane and a constant concentration of this compound.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of n-hexacosane in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the quantification of n-hexacosane and the logical relationship for quantification using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Add IS Add Internal Standard (this compound) Sample->Add IS LLE Liquid-Liquid Extraction Add IS->LLE SPE Solid Phase Extraction LLE->SPE GCMS GC-MS Analysis SPE->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Result Final Concentration Quantification->Result

Experimental workflow for n-hexacosane quantification.

quantification_logic Analyte_Response Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Unknown_Conc Determine Concentration of Unknown Sample Cal_Curve->Unknown_Conc

References

An In-depth Technical Guide to N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Hexacosane-D54, a deuterated form of the long-chain alkane n-hexacosane. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and discusses its primary applications in research and development.

Core Properties and Specifications

This compound is a saturated hydrocarbon in which all 54 hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies.

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound and its non-deuterated analogue, n-hexacosane, for comparative analysis.

PropertyThis compoundn-Hexacosane
CAS Number 1219803-91-4[1][2]630-01-3[1][2]
Chemical Formula C₂₆D₅₄C₂₆H₅₄
Molecular Weight 421.04 g/mol [3]366.71 g/mol
Melting Point No experimental data available55-58 °C
Boiling Point No experimental data available412.2 - 420 °C
Physical State Solid at room temperatureWhite crystalline solid

Synthesis and Purification

The synthesis of this compound typically involves the catalytic exchange of hydrogen for deuterium in n-hexacosane.

Experimental Protocol: Catalytic H/D Exchange

This protocol is a general method for the perdeuteration of long-chain alkanes and can be adapted for the synthesis of this compound.

Materials:

  • n-Hexacosane

  • Heavy water (D₂O)

  • Platinum on carbon (Pt/C) catalyst (5-10%)

  • High-pressure reactor

  • Hexane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine n-hexacosane and a Pt/C catalyst (typically 5-10% by weight of the alkane).

  • Deuterium Source: Add a significant excess of heavy water (D₂O) to the reactor. The D₂O serves as the deuterium source for the exchange reaction.

  • Reaction Conditions: Seal the reactor and heat it to a temperature range of 150-200°C. The reaction is typically run for 24-72 hours under constant stirring to ensure efficient mixing and contact between the reactants and the catalyst.

  • Workup: After the reaction is complete, cool the reactor to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the deuterated product with hexane. The organic layer will contain the this compound, while the catalyst and D₂O will remain in the aqueous phase or as a solid.

  • Drying: Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

  • Purification: Filter off the drying agent. The solvent can be removed under reduced pressure to yield the crude this compound.

Purification

Further purification of this compound can be achieved by the following methods, which are also standard for its non-deuterated counterpart.

  • Vacuum Distillation: This method is effective for separating the long-chain alkane from any lower-boiling impurities.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., diethyl ether or a hydrocarbon solvent) and allow it to cool slowly. The purified this compound will crystallize out of the solution, leaving impurities behind.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and isotopic purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

  • Injector Temperature: 250-300°C

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: A mass range that includes the molecular ions of both the deuterated and any residual non-deuterated species (e.g., m/z 50-500).

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 420, confirming the incorporation of 54 deuterium atoms. The isotopic enrichment can be calculated by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the deuteration of the molecule.

  • ¹H NMR (Proton NMR): In a fully deuterated sample of this compound, the proton signals characteristic of n-hexacosane (typically in the 0.8-1.3 ppm range) should be absent or significantly diminished. The absence of these signals confirms the high level of deuteration.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of deuteration. For this compound, a broad signal would be expected in the aliphatic region.

Applications in Research and Drug Development

This compound serves as a crucial tool in several areas of scientific research:

  • Internal Standard: Due to its chemical similarity to n-hexacosane but distinct mass, it is an ideal internal standard for quantitative analysis of long-chain alkanes by GC-MS or LC-MS. This is particularly useful in metabolomics and environmental analysis.

  • Tracer Studies: In drug metabolism and pharmacokinetic studies, deuterated compounds are used as tracers to follow the metabolic fate of molecules without the need for radioactive labeling. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts.

  • Neutron Scattering: Perdeuterated molecules are used in small-angle neutron scattering (SANS) experiments to study the structure and dynamics of complex biological and chemical systems.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product Start n-Hexacosane Reaction Catalytic H/D Exchange (Pt/C, D2O, 150-200°C) Start->Reaction Extraction Hexane Extraction Reaction->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation or Recrystallization Drying->Purification End This compound Purification->End

Caption: Synthesis workflow for this compound.

Analysis_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample This compound Sample GC Gas Chromatography (Separation) Sample->GC H1_NMR 1H NMR (Absence of Proton Signals) Sample->H1_NMR H2_NMR 2H NMR (Presence of Deuterium Signals) Sample->H2_NMR MS Mass Spectrometry (Detection & MW Confirmation) GC->MS Eluent IsotopicPurity Isotopic Purity Assessment MS->IsotopicPurity Data Output DeuterationConfirmation Deuteration Confirmation H1_NMR->DeuterationConfirmation Data Output H2_NMR->DeuterationConfirmation Data Output

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated n-Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated n-alkanes, where hydrogen atoms are strategically replaced by deuterium, are powerful tools in modern scientific research. Their applications span from use as internal standards in mass spectrometry and solvents in NMR spectroscopy to probes in neutron scattering and modulators of metabolic pathways in drug development.[1] The kinetic isotope effect imparted by deuterium substitution can significantly alter the pharmacokinetic profiles of therapeutic agents, making the synthesis of these compounds a critical aspect of pharmaceutical research. This guide provides a comprehensive overview of the core methodologies for synthesizing deuterated n-alkanes, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Methodologies

The synthesis of deuterated n-alkanes is primarily achieved through three principal routes:

  • Catalytic Hydrogen/Deuterium (H/D) Exchange: This is the most direct method, involving the reaction of a protonated n-alkane with a deuterium source in the presence of a metal catalyst.[1]

  • Synthesis from Deuterated Precursors: This multi-step approach often starts with readily available molecules like long-chain fatty acids, which are first deuterated and then converted to the corresponding alkane.[1]

  • Deuteration of Unsaturated Precursors: Alkenes and alkynes can be converted to their corresponding deuterated alkanes through catalytic transfer deuteration or hydrodeuteration, offering high selectivity.[2][3]

  • Fischer-Tropsch Synthesis: This process can produce completely deuterated hydrocarbons from syngas (a mixture of carbon monoxide and deuterium gas).

Catalytic Hydrogen/Deuterium (H/D) Exchange

Catalytic H/D exchange is a widely employed technique for the perdeuteration of n-alkanes. The process relies on the activation of C-H bonds on the surface of a heterogeneous metal catalyst, facilitating their exchange with deuterium from a donor source.

Logical Workflow for Catalytic H/D Exchange

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge Reactor: n-alkane, Catalyst, D₂O/D₂ gas B Seal Reactor & Heat (e.g., 150-300 °C) A->B Reaction Setup C Maintain Pressure & Time (e.g., 24-72 h) B->C H/D Exchange D Cool & Filter Catalyst C->D Reaction Completion E Phase Separation/ Extraction D->E Isolation F Drying & Solvent Removal E->F Purification G GC-MS Analysis F->G Purity & D-incorporation H NMR Spectroscopy (¹H and ²H) F->H Structure & D-incorporation G cluster_perdeut Perdeuteration of Fatty Acid cluster_decarbox Conversion to Alkane cluster_purify Purification & Analysis A Fatty Acid + Pt/C + NaOD + D₂O B Heat in Reactor (e.g., 220 °C, 3 days) A->B H/D Exchange C Isolate Deuterated Fatty Acid B->C Workup D Decarboxylation Reaction C->D e.g., Barton Decarboxylation E Extraction & Purification D->E Isolation F Spectroscopic Analysis (NMR, MS) E->F Characterization G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Alkene/Alkyne Substrate E Mix & Heat (if required) A->E B Catalyst (e.g., Cu, Rh, Ir complex) B->E C Deuterium Source (e.g., D₂O, isopropanol-d₈) C->E D Solvent D->E F Quench Reaction E->F Transfer Deuteration G Purification (e.g., Chromatography) F->G Isolation H Spectroscopic Analysis G->H Characterization G cluster_syngas Syngas Preparation cluster_reaction Fischer-Tropsch Reaction cluster_products Product Collection & Analysis A CO + D₂ Gas Mixture (e.g., 1:2 ratio) B Introduce Syngas to Reactor with Catalyst (e.g., Fe, Co) A->B Feed C Heat & Pressurize (e.g., 150-300 °C, 1-several atm) B->C Reaction Conditions D Condense Liquid Hydrocarbons C->D Chain Growth E Separate Products (e.g., Distillation) D->E Fractionation F Analyze Product Distribution & Deuteration E->F Characterization G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy A Dissolve Purified Alkane in appropriate solvent B GC-MS Analysis A->B E Acquire ¹H NMR Spectrum A->E F Acquire ²H NMR Spectrum A->F C Determine Molecular Ion Cluster B->C Separation & Ionization D Calculate %D Incorporation C->D Isotopologue Distribution G Integrate Signals & Quantify E->G Residual Proton Signals F->G Direct Deuterium Signals

References

An In-depth Technical Guide to N-Hexacosane-D54 Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Hexacosane-D54, a deuterated form of the long-chain alkane n-hexacosane. This document covers its synthesis, isotopic enrichment, analytical characterization, and applications, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled compound where all 54 hydrogen atoms in the n-hexacosane molecule (C₂₆H₅₄) have been replaced with deuterium atoms (²H or D), resulting in the molecular formula C₂₆D₅₄. This isotopic substitution makes it an invaluable tool in various research and development applications, particularly in analytical chemistry. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry.

The primary application of this compound is as an internal standard for quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In fields such as metabolomics, lipidomics, and pharmacokinetic studies, the use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification.[1]

Physicochemical Properties and Specifications

The key physicochemical properties of this compound and its non-deuterated analog, n-hexacosane, are summarized in the table below. This data is essential for developing analytical methods and understanding the behavior of the compound in various experimental settings.

PropertyThis compoundn-Hexacosane
Molecular Formula C₂₆D₅₄C₂₆H₅₄
Molecular Weight 421.04 g/mol [2]366.71 g/mol
Monoisotopic Mass 420.761496004 Da[3]366.422551 Da
CAS Number 1219803-91-4[2]630-01-3
Appearance White solid/waxy flakesWhite solid/waxy flakes
Melting Point Not specified, expected to be similar to n-hexacosane55-58 °C
Boiling Point Not specified, expected to be similar to n-hexacosane412.2 °C (Predicted)
Solubility Soluble in organic solvents like hexane and chloroformSoluble in organic solvents like hexane and chloroform

Supplier Specifications for Isotopic and Chemical Purity:

Commercially available this compound is offered with high isotopic and chemical purity, which is critical for its use as an internal standard. Below is a summary of typical supplier specifications.

SpecificationValueSource
Isotopic Purity (atom % D) ≥ 98%LGC Standards
Chemical Purity ≥ 98%LGC Standards
Purity (alternative supplier) 99.5%MedchemExpress

Synthesis of this compound

The synthesis of perdeuterated long-chain alkanes like this compound can be achieved through several methods. The most common approaches involve catalytic hydrogen-deuterium (H/D) exchange or synthetic routes using deuterated building blocks, such as the Wittig reaction.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a direct method for replacing hydrogen atoms with deuterium. This process typically involves reacting the non-deuterated n-hexacosane with a deuterium source in the presence of a metal catalyst.

Experimental Protocol (General for Long-Chain Alkanes):

This protocol is a general representation of catalytic H/D exchange for long-chain alkanes and would require optimization for the specific synthesis of this compound.

Materials:

  • n-Hexacosane

  • Deuterium oxide (D₂O) or Deuterium gas (D₂)

  • Heterogeneous catalyst (e.g., Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C))

  • High-pressure reactor

  • Anhydrous solvent (e.g., hexane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a high-pressure reactor, combine n-hexacosane and the chosen catalyst(s) (e.g., 10% Pt/C and 5% Rh/C).

  • Add the deuterium source. If using D₂O, an appropriate co-solvent may be necessary. If using D₂ gas, the reactor is pressurized with D₂.

  • Seal the reactor and heat to the desired temperature (e.g., 120-220°C) with stirring.

  • Maintain the reaction for an extended period (e.g., 24-72 hours) to ensure maximum deuterium incorporation.

  • For very high isotopic enrichment, the reaction may be performed in cycles, with fresh catalyst and deuterium source added in each cycle.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • If D₂O was used, perform a liquid-liquid extraction with a nonpolar solvent like hexane.

  • Wash the organic phase with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product, for example, by recrystallization.

  • Confirm the isotopic enrichment and chemical purity using GC-MS and NMR spectroscopy.

G cluster_synthesis Catalytic H/D Exchange Workflow n_hexacosane n-Hexacosane reactor High-Pressure Reactor n_hexacosane->reactor catalyst Pt/C, Rh/C Catalyst catalyst->reactor d2_source Deuterium Source (D₂O or D₂) d2_source->reactor reaction Heating and Stirring (e.g., 120-220°C, 24-72h) reactor->reaction filtration Filtration reaction->filtration extraction Extraction (if using D₂O) filtration->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via catalytic H/D exchange.

Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be adapted for the synthesis of deuterated compounds by using deuterated reagents. A plausible, though more complex, synthetic route to this compound would involve the coupling of two deuterated C₁₃ fragments.

Conceptual Workflow:

  • Preparation of Deuterated C₁₃-Phosphonium Ylide: Start with a fully deuterated C₁₂ alkyl halide (e.g., 1-bromododecane-d₂₅). React this with triphenylphosphine to form a phosphonium salt. Deprotonation with a strong base (e.g., n-butyllithium) would yield the deuterated C₁₂-phosphonium ylide.

  • Preparation of Deuterated C₁₄-Aldehyde: Synthesize a fully deuterated C₁₄ aldehyde (e.g., tetradecanal-d₂₈).

  • Wittig Reaction: React the deuterated C₁₂-phosphonium ylide with the deuterated C₁₄ aldehyde. This would produce a deuterated C₂₆ alkene.

  • Hydrogenation: The resulting alkene is then hydrogenated using deuterium gas (D₂) over a catalyst (e.g., Palladium on carbon) to saturate the double bond, yielding this compound.

G cluster_wittig Conceptual Wittig Reaction Workflow c12_halide Deuterated C₁₂ Alkyl Halide phosphonium_salt Deuterated C₁₂ Phosphonium Salt c12_halide->phosphonium_salt with TPP tpp Triphenylphosphine ylide Deuterated C₁₂ Phosphonium Ylide phosphonium_salt->ylide with Base base Strong Base wittig_reaction Wittig Reaction ylide->wittig_reaction c14_aldehyde Deuterated C₁₄ Aldehyde c14_aldehyde->wittig_reaction c26_alkene Deuterated C₂₆ Alkene wittig_reaction->c26_alkene hydrogenation Hydrogenation (with D₂ gas) c26_alkene->hydrogenation product This compound hydrogenation->product

Caption: Conceptual workflow for this compound synthesis via the Wittig reaction.

Analytical Characterization and Isotopic Enrichment Determination

The quality of this compound is determined by its chemical purity and, most importantly, its isotopic enrichment. GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the chemical identity and purity of this compound and to assess its isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion cluster.

Experimental Protocol (General for Long-Chain Alkanes):

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of around 10 µg/mL.

GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column 100% Dimethylpolysiloxane (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 280 - 320 °C
Carrier Gas Helium or Hydrogen at 1-2 mL/min
Oven Program Initial temp: 40°C (hold 3 min), ramp at 6°C/min to 320°C (hold 10 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Analysis for Isotopic Enrichment:

  • Acquire the mass spectrum of the this compound peak.

  • Examine the molecular ion region. The most abundant ion should correspond to the fully deuterated molecule (C₂₆D₅₄).

  • The presence of ions with lower m/z values (e.g., M-1, M-2) indicates the presence of incompletely deuterated isotopologues.

  • The isotopic enrichment can be calculated from the relative intensities of the ions in the molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) NMR, is a powerful tool for determining the isotopic enrichment and the position of deuterium labeling.

Experimental Protocol (General for Deuterated Compounds):

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).

¹H NMR for Residual Protons:

  • Acquire a quantitative ¹H NMR spectrum.

  • The signals from any residual protons will be observed.

  • By integrating these signals against an internal standard of known concentration, the amount of non-deuterated or partially deuterated species can be quantified.

²H NMR for Deuterium Abundance:

  • Acquire a quantitative ²H NMR spectrum.

  • The spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.

  • The integral of these signals can be used to determine the relative abundance of deuterium at each site.

G cluster_analysis Analytical Workflow for Isotopic Enrichment sample This compound Sample gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr mass_spectrum Mass Spectrum (Molecular Ion Cluster) gcms->mass_spectrum purity_confirm Chemical Purity Confirmation gcms->purity_confirm nmr_spectrum ¹H and ²H NMR Spectra nmr->nmr_spectrum enrichment_calc Isotopic Enrichment Calculation mass_spectrum->enrichment_calc nmr_spectrum->enrichment_calc

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The primary use of this compound is as an internal standard in quantitative mass spectrometry. Its chemical inertness and lack of functional groups make it a suitable internal standard for the analysis of other non-polar, long-chain molecules, such as certain lipids or hydrocarbons.

Internal Standard in Lipidomics

In lipidomics, accurate quantification of individual lipid species is crucial. This compound can be used as an internal standard for the analysis of non-polar lipids.

Experimental Protocol (General for LC-MS/MS Lipidomics):

This protocol provides a general framework for using this compound as an internal standard in a lipidomics workflow.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution of known concentration

  • Extraction solvents (e.g., chloroform/methanol or MTBE/methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.

    • Perform lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer).

    • Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a reverse-phase C18 column for separation of non-polar lipids.

    • Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions of the target analytes and this compound.

  • Data Analysis:

    • Integrate the peak areas for the target analytes and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of the target analytes by comparing these ratios to a calibration curve prepared with known concentrations of the analytes and the internal standard.

Metabolic Tracer Studies

While less common for a saturated alkane, this compound could potentially be used as a tracer to study the metabolic fate of long-chain alkanes. Exogenous long-chain alkanes can be metabolized by organisms, typically through an initial oxidation to a fatty acid, followed by β-oxidation.

Metabolic Fate of n-Hexacosane

Long-chain alkanes are generally considered to be metabolically inert. However, they can be metabolized by certain organisms, including some bacteria and, to a lesser extent, in mammals. The initial and rate-limiting step is the oxidation of the alkane to a primary alcohol, which is further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). This resulting fatty acid can then enter the β-oxidation pathway for energy production.

The β-Oxidation Pathway:

The β-oxidation of the C₂₆ fatty acid derived from n-hexacosane would proceed in a series of cycles, with each cycle shortening the fatty acyl-CoA by two carbon atoms and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The acetyl-CoA can then enter the citric acid cycle for further energy generation.

G cluster_metabolism Metabolic Pathway of n-Hexacosane n_hexacosane n-Hexacosane oxidation1 Oxidation n_hexacosane->oxidation1 alcohol 1-Hexacosanol oxidation1->alcohol oxidation2 Oxidation alcohol->oxidation2 aldehyde Hexacosanal oxidation2->aldehyde oxidation3 Oxidation aldehyde->oxidation3 fatty_acid Hexacosanoic Acid (C26:0) oxidation3->fatty_acid activation Activation to Acyl-CoA fatty_acid->activation acyl_coa Hexacosanoyl-CoA activation->acyl_coa beta_oxidation β-Oxidation Cycles acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa 13 cycles tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle

Caption: Generalized metabolic pathway for the degradation of n-hexacosane.

Due to its nature as a simple, saturated hydrocarbon, n-hexacosane is not known to be involved in specific signaling pathways in the way that more complex lipids or signaling molecules are. Its biological relevance is primarily related to its potential as a metabolic substrate under certain conditions.

References

N-Hexacosane-D54: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the stability and storage of N-Hexacosane-D54, a deuterated long-chain alkane. Maintaining the chemical and isotopic integrity of this compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, as a tracer, or as an internal standard in quantitative analysis.[1]

Core Principles of Stability

This compound, a saturated aliphatic hydrocarbon, is a stable molecule under recommended storage conditions.[2] Its stability is primarily influenced by environmental factors such as temperature, light, and the presence of oxidizing agents. The substitution of hydrogen with deuterium to create this compound enhances its metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.

Incompatibility with strong oxidizing agents, such as nitric acid, is a key consideration. Contact with such agents can lead to charring and potential ignition of the hydrocarbon.[2][3]

Recommended Storage Conditions

Proper storage is paramount to preserving the purity and isotopic enrichment of this compound. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on general guidelines for deuterated compounds.

FormStorage TemperatureDurationLight ProtectionAtmosphereContainer
Powder -20°C3 yearsRecommendedInert gas (e.g., Argon, Nitrogen)Tightly sealed vial
4°C2 yearsRecommendedInert gas (e.g., Argon, Nitrogen)Tightly sealed vial
Room TemperatureShort-termRecommendedInert gas (e.g., Argon, Nitrogen)Tightly sealed vial
In Solvent -80°C6 monthsEssentialInert gas (e.g., Argon, Nitrogen)Tightly sealed vial with septum
-20°C1 monthEssentialInert gas (e.g., Argon, Nitrogen)Tightly sealed vial with septum

Data for powder and in-solvent storage durations are based on information from MedchemExpress for this compound.[1] General best practices for deuterated standards recommend cool, dry conditions, protected from light and moisture.

Experimental Protocols

While specific stability studies for this compound are not publicly available, the following experimental protocols, adapted from general guidelines for pharmaceutical and isotopically labeled compounds, can be employed to assess its stability.

Protocol 1: Thermal Stability Assessment

Objective: To evaluate the thermal stability of this compound powder.

Methodology:

  • Weigh 5-10 mg of this compound into several amber glass vials.

  • Create a controlled atmosphere by flushing the vials with a dry, inert gas (e.g., nitrogen or argon) before sealing.

  • Store the vials at a range of temperatures:

    • -20°C (control)

    • 4°C

    • 25°C (room temperature)

    • 40°C (accelerated condition)

  • At specified time points (e.g., 1, 3, 6, 12, 24, and 36 months), retrieve one vial from each temperature condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample for purity and degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Assess isotopic enrichment using High-Resolution Mass Spectrometry (HRMS) to detect any H-D exchange.

Protocol 2: Photostability Assessment

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Prepare two sets of samples of this compound powder in transparent quartz vials.

  • Wrap one set of vials completely in aluminum foil to serve as dark controls.

  • Expose both sets of vials to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter is recommended.

  • Maintain a constant temperature throughout the exposure period.

  • At the end of the exposure, analyze both the exposed samples and the dark controls by GC-MS for purity and by HRMS for isotopic enrichment.

Signaling Pathways and Logical Relationships

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the logical workflow for maintaining its integrity.

Logical Workflow for this compound Stability cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature (-20°C to Room Temp) Chemical_Purity Chemical Purity Temperature->Chemical_Purity Light Light Exposure (Protected) Light->Chemical_Purity Atmosphere Atmosphere (Inert Gas) Isotopic_Enrichment Isotopic Enrichment Atmosphere->Isotopic_Enrichment Container Container (Tightly Sealed) Container->Isotopic_Enrichment Stability This compound Stability Chemical_Purity->Stability Isotopic_Enrichment->Stability

Caption: Logical workflow for maintaining this compound stability.

The following diagram illustrates the potential degradation pathway for this compound when exposed to adverse conditions.

Potential Degradation Pathway of this compound cluster_stressors Stressors cluster_degradation Degradation Products NHexacosaneD54 This compound (C26D54) StrongOxidizers Strong Oxidizing Agents NHexacosaneD54->StrongOxidizers UV_Light UV Light NHexacosaneD54->UV_Light High_Temp High Temperature NHexacosaneD54->High_Temp Oxidation_Products Oxidation Products (e.g., Carbon Oxides) StrongOxidizers->Oxidation_Products Photolytic_Products Photolytic Degradation Products UV_Light->Photolytic_Products Thermal_Products Thermal Degradation Products High_Temp->Thermal_Products

Caption: Potential degradation pathways for this compound.

References

N-Hexacosane-D54 safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety of N-Hexacosane-D54

This guide provides comprehensive safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound is the deuterium-labeled version of n-Hexacosane.[1] It is a useful isotopically labeled compound for research purposes.[2]

IdentifierValueSource
Product Name This compoundC/D/N Isotopes Inc.[3]
CAS Number 1219803-91-4C/D/N Isotopes Inc.[3]
Unlabeled CAS 630-01-3 (n-Hexacosane)C/D/N Isotopes Inc.[3]
Chemical Formula C₂₆D₅₄C/D/N Isotopes Inc.
Synonyms This compoundPubChem
Molecular Weight 421.04 g/mol MedChemExpress

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance. However, it is considered a possible irritant.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

There are no pictograms or signal words associated with this substance under GHS.

Physical and Chemical Properties

The physical and chemical properties of this compound are primarily based on data for its non-deuterated counterpart, n-Hexacosane.

PropertyValueSource
Appearance White solidCymitQuimica
Melting Point 56-58 °CCymitQuimica
Boiling Point 412 °CCymitQuimica
Flash Point 215 °CFisher Scientific
Autoignition Temp 201 °CCymitQuimica
Density 0.800 - 0.803 g/cm³Fisher Scientific, CymitQuimica
Water Solubility < 1%CymitQuimica
Molecular Formula C₂₆H₅₄ (unlabeled)Fisher Scientific
Molecular Weight 366.71 g/mol (unlabeled)HPC Standards

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the provided search results. The safety data sheets indicate that for many toxicological endpoints, such as mutagenic and teratogenic effects, no data is available. However, standardized procedures for handling, personal protection, and first aid are outlined below.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE should be based on a risk assessment of the specific workplace conditions.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Task involves This compound risk_assessment Assess Risk of Exposure (Inhalation, Skin, Eye) start->risk_assessment eng_controls Are Engineering Controls (e.g., Fume Hood) Sufficient? risk_assessment->eng_controls use_eng Utilize Fume Hood or Mechanical Exhaust eng_controls->use_eng Yes eye_protection Eye Protection: Safety glasses with side-shields (NIOSH or EN 166 compliant) eng_controls->eye_protection No use_eng->eye_protection hand_protection Hand Protection: Handle with chemical-resistant gloves eye_protection->hand_protection body_protection Body Protection: Wear impervious clothing hand_protection->body_protection resp_protection Is there a risk of dust formation or aerosolization? body_protection->resp_protection use_resp Use NIOSH-approved respirator (e.g., full-face with appropriate cartridges) resp_protection->use_resp Yes no_resp No respirator needed under normal use resp_protection->no_resp No end_ppe End: Proceed with Task use_resp->end_ppe no_resp->end_ppe

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Accidental Release Measures Protocol

In the event of a spill, the following protocol should be followed to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_spill Accidental Spill Response Protocol spill Spill of this compound (Solid) Occurs precautions 1. Ensure Adequate Ventilation 2. Use Personal Protective Equipment (PPE) spill->precautions cleanup 3. Pick up and arrange disposal without creating dust precautions->cleanup container 4. Place in suitable, closed containers for disposal cleanup->container env_protect 5. Prevent product from entering drains container->env_protect end_spill End: Spill Contained and Cleaned env_protect->end_spill

Caption: Protocol for responding to an accidental release of the substance.

First-Aid Response Protocol

First-aid measures should be administered promptly based on the route of exposure.

First_Aid_Protocol cluster_firstaid First-Aid Logical Flow exposure Exposure Occurs route Determine Route of Exposure exposure->route inhalation Inhalation route->inhalation Lungs skin Skin Contact route->skin Dermal eye Eye Contact route->eye Ocular ingestion Ingestion route->ingestion Oral action_inhale Move person to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Wash off with soap and plenty of water. skin->action_skin action_eye Flush eyes with water as a precaution. eye->action_eye action_ingest Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest consult Consult a Physician action_inhale->consult action_skin->consult action_eye->consult action_ingest->consult

Caption: Decision diagram for first-aid measures based on exposure route.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols and ensure appropriate exhaust ventilation.

  • Storage: Store at room temperature in a dry, cool, and well-ventilated place. Keep containers tightly closed.

Exposure Controls and Personal Protection

  • Engineering Controls: Use a laboratory fume hood or mechanical exhaust to minimize exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.

  • Hand Protection: Handle with suitable chemical-resistant gloves. Contaminated gloves should be disposed of in accordance with laboratory practices.

  • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.

  • Respiratory Protection: If a risk assessment indicates the need, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU) or a full-face supplied-air respirator. All respirator components must be approved by relevant government standards like NIOSH.

Fire-Fighting Measures

  • Flammability: The product is not considered flammable or combustible.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition can form carbon oxides (CO, CO₂).

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The substance is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Saturated aliphatic hydrocarbons may be incompatible with materials like nitric acid, which can lead to charring and ignition.

Toxicological Information

Specific toxicological data for this compound is largely unavailable. The information below is based on the unlabeled compound, n-Hexacosane, and general principles.

  • Acute Toxicity: No LD50 or LC50 data is available for Hexacosane.

  • Carcinogenic Effects: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.

  • Mutagenic Effects: No data available.

  • Teratogenic Effects: No data available.

Ecological Information

  • Ecotoxicity: No data available.

  • Mobility: No data available.

  • Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Pick up and arrange disposal without creating dust, and keep the material in suitable, closed containers. Offer surplus and non-recyclable solutions to a licensed disposal company.

References

Methodological & Application

N-Hexacosane-D54 as an Internal Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. N-Hexacosane-D54, a deuterated form of the long-chain alkane n-hexacosane, serves as a robust internal standard for such analytical challenges, particularly in chromatographic and mass spectrometric techniques. Its chemical inertness and similarity to a range of hydrophobic analytes make it an ideal tool for correcting variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative analysis.

Principle of Internal Standardization with this compound

Internal standardization is a powerful technique used to improve the precision and accuracy of quantitative analysis. A known amount of a non-endogenous compound, the internal standard (IS), is added to every sample, calibrant, and blank. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively mitigates errors arising from sample loss during extraction, variations in injection volume, and fluctuations in instrument response.

Deuterated standards like this compound are considered the gold standard for isotope dilution mass spectrometry (IDMS).[1] Key advantages include:

  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart and other long-chain hydrocarbons. This ensures it behaves similarly during all stages of the analytical process.

  • Mass Difference: The significant mass difference between this compound and the corresponding unlabeled analyte allows for clear differentiation by a mass spectrometer without significant isotopic overlap.

  • Co-elution: In chromatographic methods, this compound typically co-elutes or elutes in close proximity to other long-chain alkanes, ensuring that both the analyte and the internal standard experience similar chromatographic conditions and potential matrix effects.

Applications

This compound is particularly well-suited for the quantitative analysis of a variety of non-polar, high-molecular-weight compounds. Key application areas include:

  • Environmental Monitoring: Quantification of petroleum hydrocarbons, including n-alkanes (C10-C35), pristane, and phytane, in environmental matrices such as soil, sediment, and water.[2]

  • Lipidomics: As an internal standard in the analysis of complex lipid mixtures, particularly for the quantification of long-chain fatty acids and other lipid species after derivatization.

  • Food Science: Determination of hydrocarbon contamination in food products and analysis of natural wax components.

  • Materials Science: Quantification of additives and degradation products in polymers and other materials.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in GC-MS analysis. Method parameters should be optimized for the specific analyte and matrix of interest.

Protocol 1: Quantification of n-Alkanes in Soil Samples by GC-MS

This protocol describes the extraction and quantification of n-alkanes in soil using this compound as an internal standard.

1. Materials and Reagents:

  • This compound solution (e.g., 10 µg/mL in hexane)

  • n-Alkane standard mix (e.g., C20-C40)

  • Hexane (pesticide residue grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Glass chromatography columns

  • Concentrator tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Extraction:

  • Spiking: To a known weight of the soil sample (e.g., 10 g), add a precise volume of the this compound internal standard solution. The amount added should result in a peak area comparable to that of the target analytes.

  • Extraction: Add a suitable extraction solvent, such as a mixture of hexane and dichloromethane (1:1, v/v), to the soil sample.

  • Sonication/Shaking: Vortex the sample vigorously for 1-2 minutes, followed by ultrasonication for 15-30 minutes. Alternatively, use a mechanical shaker.

  • Centrifugation: Centrifuge the sample to separate the solvent from the solid matrix.

  • Collection: Carefully transfer the supernatant (solvent extract) to a clean tube.

  • Repeat Extraction: Repeat the extraction process two more times, combining the supernatants.

  • Drying and Concentration: Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Cleanup (if necessary):

  • Column Preparation: Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.

  • Fractionation: Apply the concentrated extract to the top of the column. Elute the aliphatic fraction containing the n-alkanes with hexane. Collect the eluate.

  • Concentration: Concentrate the collected fraction to the final desired volume (e.g., 1 mL) under nitrogen.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for each target n-alkane and for this compound. For n-alkanes, common ions are m/z 57, 71, 85. For this compound, the molecular ion or a characteristic fragment ion should be monitored.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

5. Calibration and Quantification:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the n-alkane standard mix. Spike each standard with the same amount of this compound as the samples.

  • Calibration Curve: Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of each n-alkane to the peak area of this compound against the concentration of the n-alkane.

  • Quantification: Calculate the concentration of each n-alkane in the samples by determining the peak area ratio and using the calibration curve.

Data Presentation

The following tables provide representative quantitative data for the analysis of n-alkanes using a deuterated internal standard.

Table 1: Representative Calibration Data for n-Hexacosane Analysis

Calibration Leveln-Hexacosane Concentration (µg/mL)This compound Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.11.00.098
20.51.00.495
31.01.01.002
45.01.05.015
510.01.010.110
Linearity (R²) \multicolumn{3}{c}{0.9995 }

Table 2: Method Performance for n-Alkane Quantification in a Spiked Soil Matrix

AnalyteSpiked Concentration (µg/kg)Measured Concentration (µg/kg)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
n-Eicosane (C20)50.048.597.04.5
n-Tetracosane (C24)50.051.2102.43.8
n-Hexacosane (C26)50.049.198.24.1
n-Triacontane (C30)50.052.5105.05.2
n-Hexatriacontane (C36)50.047.895.66.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for quantification using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Soil Sample Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Silica Gel Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Calibration Calibration Curve Construction GCMS->Calibration Quantification Quantification of n-Alkanes Calibration->Quantification quantification_logic Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (this compound) Peak Area IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Analyte Concentration in Sample Cal_Curve->Final_Conc

References

Quantitative Analysis Using N-Hexacosane-D54: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of non-polar long-chain hydrocarbons using N-Hexacosane-D54 as an internal standard. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Introduction to Quantitative Analysis with Deuterated Internal Standards

In quantitative analysis, particularly in mass spectrometry, the use of stable isotope-labeled internal standards, such as this compound, is a gold-standard technique known as isotope dilution mass spectrometry (IDMS).[1] This method offers high accuracy and precision by correcting for the loss of analyte during sample preparation and analysis.[1]

A known amount of the deuterated standard (this compound) is added to the sample at the beginning of the workflow. This standard is chemically almost identical to the target analyte (n-hexacosane) but has a different mass due to the replacement of hydrogen atoms with deuterium.[1] Consequently, it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, the concentration of the analyte can be accurately determined, compensating for variations in sample extraction, handling, and instrument response.

Applications of this compound

This compound is an ideal internal standard for the quantitative analysis of long-chain alkanes and other hydrophobic molecules in various matrices. Its primary applications include:

  • Environmental Monitoring: Quantifying hydrocarbon contamination in soil, water, and sediment samples. This is crucial for assessing pollution from oil spills and industrial activities.

  • Geochemical Analysis: Studying the distribution and abundance of terrestrial biomarkers, such as plant waxes, in geological samples to reconstruct past environmental conditions.

  • Lipidomics: While less common for broad lipidomics screening which often uses a cocktail of lipid class-specific standards, it can be employed in targeted analyses of very long-chain fatty acids or alkanes within biological samples.

  • Food Science: Detecting and quantifying mineral oil hydrocarbons (MOH) in food products, which can arise from packaging materials or processing aids.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of n-hexacosane in a soil matrix using this compound as an internal standard, followed by GC-MS analysis.

Materials and Reagents
  • Solvents (High Purity, GC-MS Grade): n-Hexane, Dichloromethane (DCM), Methanol

  • Internal Standard Stock Solution: this compound (e.g., 10 µg/mL in hexane)

  • Calibration Standard: n-Hexacosane (non-deuterated)

  • Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges

  • Anhydrous Sodium Sulfate

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen Evaporator

Sample Preparation and Extraction
  • Sample Collection and Homogenization: Collect approximately 10 g of soil sample. Air-dry the sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • Spiking with Internal Standard: Weigh 5 g of the homogenized soil sample into a glass centrifuge tube. Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the this compound internal standard stock solution to the soil.

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the soil sample. Vortex vigorously for 2 minutes.

  • Sonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the soil particles.

  • Solvent Collection: Carefully pipette the supernatant (the solvent layer) into a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent. Combine all the solvent extracts.

  • Drying: Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

Sample Cleanup (Solid Phase Extraction - SPE)
  • Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Elution: Elute the alkane fraction with 10 mL of n-hexane. Collect the eluate in a clean glass tube.

  • Final Concentration: Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen. Transfer the final extract to a 2 mL amber glass vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless injection (1 µL).

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 15 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • n-Hexacosane (Analyte): m/z 57, 71, 85 (quantifier ion in bold)

      • This compound (Internal Standard): m/z 66, 80, 94 (quantifier ion in bold)

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards containing known concentrations of n-hexacosane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and a constant concentration of the this compound internal standard. Analyze these standards using the same GC-MS method as the samples.

Construct a calibration curve by plotting the ratio of the peak area of the analyte (n-hexacosane) to the peak area of the internal standard (this compound) against the concentration of the analyte.

Quantitative Data Summary

The following table summarizes typical performance data for a quantitative method using a deuterated long-chain alkane internal standard. This data is illustrative and should be determined for each specific application and instrument.

ParameterTypical ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve, indicating the linearity of the response over the calibrated range.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.15 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery (%) 85 - 110%The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction process.
Precision (RSD %) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Sample Calculation

The concentration of n-hexacosane in the original soil sample can be calculated using the following formula:

Concentration (µg/g) = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor) * (Volume_extract / Mass_sample)

Where:

  • Area_analyte = Peak area of n-hexacosane

  • Area_IS = Peak area of this compound

  • Concentration_IS = Concentration of the internal standard added to the sample

  • Response_Factor = Slope of the calibration curve

  • Volume_extract = Final volume of the sample extract

  • Mass_sample = Mass of the soil sample

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of long-chain hydrocarbons using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis.

Isotope Dilution Principle

This diagram illustrates the principle of isotope dilution mass spectrometry.

isotope_dilution cluster_sample Initial Sample cluster_ms Mass Spectrometry Analyte Analyte (Unknown Amount) Spiked_Analyte Analyte Analyte->Spiked_Analyte Lost_Analyte Analyte Spiked_Analyte->Lost_Analyte IS Internal Standard (Known Amount) Lost_IS Internal Standard IS->Lost_IS MS Measure Ratio (Analyte / IS) Lost_Analyte->MS Lost_IS->MS

Caption: Principle of Isotope Dilution.

References

Application Notes and Protocols for N-Hexacosane-D54 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Hexacosane-D54 as an internal standard in quantitative mass spectrometry-based analyses. The information is tailored for applications in environmental monitoring, food safety, and lipidomics, where accurate quantification of long-chain alkanes and other lipophilic compounds is crucial.

Introduction to this compound as an Internal Standard

This compound is the deuterated form of n-hexacosane, a 26-carbon straight-chain alkane. In mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative analysis.[1] The key advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the corresponding non-deuterated analyte.[2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, cleanup, and chromatographic separation, effectively compensating for variations in sample preparation and instrument response.[1]

Key Properties of this compound:

PropertyValue
Molecular FormulaC₂₆D₅₄
Molecular Weight421.0 g/mol
Monoisotopic Mass420.761496004 Da

Source: PubChem CID 101036681

Applications in Mass Spectrometry

This compound is primarily used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of n-hexacosane and other long-chain hydrocarbons. Its applications span various fields:

  • Environmental Monitoring: For the quantification of petroleum hydrocarbons and other organic pollutants in soil, water, and biota.[2]

  • Food Safety and Quality: To determine the presence and quantity of mineral oil saturated hydrocarbons (MOSH) and other contaminants in food products.

  • Lipidomics: As a component of internal standard mixtures for the absolute or semi-quantitative analysis of complex lipid profiles in biological samples. While not a lipid itself, its lipophilic nature makes it a suitable internal standard for certain non-polar lipid classes during extraction and analysis.

  • Geochemical Analysis: In the study of organic matter in geological samples.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification sample_collection 1. Sample Collection (e.g., soil, water, tissue) spiking 2. Spiking with This compound Internal Standard sample_collection->spiking extraction 3. Extraction (e.g., LLE, SPE) spiking->extraction cleanup 4. Sample Cleanup (e.g., Column Chromatography) extraction->cleanup gcms_analysis 5. GC-MS Analysis cleanup->gcms_analysis peak_integration 6. Peak Integration (Analyte and Internal Standard) gcms_analysis->peak_integration calibration_curve 7. Calibration Curve Generation peak_integration->calibration_curve quantification 8. Analyte Quantification calibration_curve->quantification reporting 9. Data Reporting quantification->reporting

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

Protocol for Quantification of n-Hexacosane in Environmental Samples (e.g., Fish Tissue) by GC-MS

This protocol is adapted from established methods for the analysis of n-alkanes in biological matrices using deuterated internal standards.[2]

a. Sample Preparation and Extraction:

  • Homogenization: Homogenize a known weight (e.g., 1-5 g) of the tissue sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution (e.g., 1 µg in a suitable solvent like hexane).

  • Saponification and Extraction: Perform saponification (e.g., with methanolic KOH) to break down lipids, followed by liquid-liquid extraction (LLE) with a non-polar solvent such as n-hexane.

  • Cleanup: Use column chromatography (e.g., with silica gel) to remove polar interferences and isolate the aliphatic hydrocarbon fraction.

  • Concentration: Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

b. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Injector Temperature280 °C
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Dwell Time100 ms per ion

c. Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, specific ions for the analyte (n-Hexacosane) and the internal standard (this compound) are monitored.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
n-Hexacosane5771
This compound6680

Note: The quantifier ion is used for concentration calculations, while the qualifier ion is used for confirmation of the compound's identity.

d. Calibration and Quantification:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of n-hexacosane and a constant concentration of this compound.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Calculate the concentration of n-hexacosane in the samples by comparing the analyte-to-internal standard peak area ratio to the calibration curve.

Quantitative Data and Performance Characteristics

The following tables provide representative data for the performance of a quantitative method using this compound as an internal standard. These values are illustrative and may vary depending on the specific matrix and instrumentation.

Table 1: Representative Calibration Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
512,500250,0000.05
1025,200251,0000.10
2563,000252,5000.25
50126,000251,5000.50
100251,000250,5001.00
250628,000251,2002.50
5001,255,000250,8005.01

Table 2: Method Performance Characteristics

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways, its use in lipidomics can help elucidate pathways involving lipid mediators. The following diagram illustrates the logical relationship in a lipidomics study where an internal standard like this compound is crucial for accurate quantification of lipids that may be part of a signaling cascade.

signaling_pathway cluster_experiment Lipidomics Experiment cluster_pathway Biological Interpretation Biological_Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with Internal Standard (incl. This compound) Biological_Sample->IS_Spike Lipid_Extraction Lipid Extraction IS_Spike->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Quantification Accurate Quantification of Lipid Species LCMS_Analysis->Quantification Lipid_Mediator_Production Production of Lipid Mediators (e.g., Eicosanoids) Quantification->Lipid_Mediator_Production Provides quantitative data for Stimulus External Stimulus Enzyme_Activation Enzyme Activation (e.g., PLA2) Stimulus->Enzyme_Activation Enzyme_Activation->Lipid_Mediator_Production Signaling_Cascade Downstream Signaling Cascade Lipid_Mediator_Production->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Role of internal standards in quantitative lipidomics for pathway analysis.

By providing a stable and reliable reference, this compound enables the accurate measurement of changes in lipid concentrations, which is fundamental to understanding their roles in health and disease.

References

Application Notes and Protocols for N-Hexacosane-D54 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), achieving high accuracy and precision is paramount. The use of internal standards is a critical technique to mitigate variability inherent in sample preparation and instrumental analysis.[1] Stable isotope-labeled internal standards, such as N-Hexacosane-D54, are considered the gold standard for quantitative analysis.[2] This is due to their chemical and physical properties being nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process, from extraction to detection.[1]

This compound is a deuterated form of n-hexacosane, a long-chain aliphatic hydrocarbon. Its application as an internal standard is particularly valuable in the analysis of complex matrices where long-chain alkanes and related compounds are the target analytes. The significant mass difference between this compound and its native form allows for clear differentiation by the mass spectrometer, while their similar chromatographic behavior ensures reliable quantification.[3]

This document provides detailed application notes and protocols for the effective use of this compound in GC-MS analysis, aimed at researchers, scientists, and drug development professionals engaged in quantitative studies.

Principle of Internal Standardization with this compound

The fundamental principle of using this compound as an internal standard lies in its ability to correct for variations in sample volume, injection volume, and potential sample loss during preparation steps.[1] A known and constant amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the workflow.

The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if the absolute peak areas fluctuate due to experimental inconsistencies. By plotting the peak area ratio against the concentration ratio of the analyte to the internal standard for a series of calibration standards, a calibration curve is generated. The concentration of the analyte in an unknown sample can then be accurately determined by calculating its peak area ratio to the internal standard and interpolating from this calibration curve.

Applications

This compound is an ideal internal standard for the quantitative GC-MS analysis of:

  • Long-chain n-alkanes (C20-C40+) in various matrices.

  • Petroleum hydrocarbons in environmental samples (e.g., soil, water, sediment).

  • Waxes and lipids in biological samples.

  • Cuticular hydrocarbons in entomological studies.

  • Biomarkers in geological and environmental research.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in GC-MS analysis. Optimization of specific parameters may be required depending on the sample matrix and the target analytes.

Materials and Reagents
  • This compound (C26D54) of high purity

  • n-Hexacosane (C26H54) and other target n-alkane standards

  • High-purity solvents (e.g., hexane, dichloromethane) suitable for GC-MS analysis

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., silica gel) for sample cleanup

  • GC-MS autosampler vials (1.5 mL) with inserts

Preparation of Standard Solutions
  • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., hexane) to achieve the desired concentration.

  • Analyte Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the target analyte(s) (e.g., n-hexacosane) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the this compound internal standard solution to achieve a consistent final concentration (e.g., 10 µg/mL).

Sample Preparation (Example: Soil Sample)
  • Sample Collection and Homogenization: Collect a representative soil sample and homogenize it to ensure uniformity.

  • Spiking with Internal Standard: Accurately weigh a portion of the homogenized soil sample (e.g., 5 g) into a clean extraction vessel. Spike the sample with a known volume of the this compound internal standard stock solution.

  • Extraction: Perform solvent extraction of the n-alkanes from the soil matrix. A common method is Soxhlet extraction or pressurized liquid extraction with a suitable solvent like hexane or a hexane/dichloromethane mixture.

  • Cleanup: The crude extract may contain interfering compounds. A cleanup step using column chromatography with silica gel or alumina is often necessary. The non-polar fraction containing the n-alkanes is collected.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The final extract is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of long-chain n-alkanes. These should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature300°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 15 min
GC ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
n-Hexacosane (Analyte)m/z 57, 71, 85
This compound (IS)m/z 66, 80

Data Presentation and Analysis

Quantitative Data Summary

The use of an internal standard like this compound significantly improves the precision and accuracy of quantitative results. The table below illustrates a hypothetical comparison of results for the quantification of n-hexacosane in a soil extract with and without the use of an internal standard.

Sample IDReplicatePeak Area (n-Hexacosane)Peak Area (this compound, IS)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/g)
Without Internal Standard
Soil A1125,430N/AN/A12.5
Soil A2110,870N/AN/A11.1
Soil A3135,650N/AN/A13.6
Mean: 12.4
Std Dev: 1.25
RSD (%): 10.1%
With Internal Standard
Soil A1126,10098,5001.2811.8
Soil A2111,20099,1001.1211.7
Soil A3134,90098,8001.3711.9
Mean: 11.8
Std Dev: 0.10
RSD (%): 0.8%

As demonstrated in the table, the relative standard deviation (RSD) is significantly lower when an internal standard is used, indicating improved precision.

Calibration Curve Construction

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. The resulting linear regression equation (y = mx + c) is then used to calculate the concentration of the analyte in unknown samples.

Calculation of Analyte Concentration:

  • Determine the peak areas of the analyte and the internal standard (this compound) in the sample chromatogram.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Using the linear regression equation from the calibration curve, solve for the concentration of the analyte.

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Homogenized Sample (e.g., Soil) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Cal_Stds Calibration Standards Preparation Spike_Cal Spike with This compound (IS) Cal_Stds->Spike_Cal Spike_Cal->GCMS Data_Acq Data Acquisition (Peak Areas) GCMS->Data_Acq Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Data_Acq->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify Result Final Result Quantify->Result

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Logical Relationship for Internal Standard Correction

Internal_Standard_Logic cluster_variability Sources of Variability Analyte Analyte Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection Sample_Prep->Injection Loss Analyte Loss Sample_Prep->Loss Detection MS Detection Injection->Detection Injection->Detection Vol_Var Injection Volume Variation Injection->Vol_Var Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of how this compound corrects for analytical variability.

References

Application Notes and Protocols for N-Hexacosane-D54 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] These standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[2] N-Hexacosane-D54, a deuterated analog of the C26 long-chain alkane, serves as an excellent internal standard for the quantification of n-hexacosane and other long-chain hydrocarbons in various matrices. Due to their non-polar nature, the analysis of long-chain alkanes by LC-MS can be challenging, often requiring specialized ionization techniques.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS analysis, particularly focusing on applications in lipidomics and the analysis of hydrocarbon content in complex mixtures.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique.[3] It involves the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample preparation steps.[3] The deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the analyte to the internal standard, any losses during sample preparation or variations in instrument response can be accurately corrected for, leading to highly reliable quantitative results.

Application: Quantification of Long-Chain Alkanes in a Lipid Matrix

This protocol outlines a method for the quantification of n-hexacosane in a complex lipid matrix, such as a cell lysate or plasma extract, using this compound as an internal standard. The analysis of long-chain hydrocarbons from petroleum products can be adapted for this purpose.

Experimental Protocol

1. Sample Preparation: Lipid Extraction

This protocol is adapted from standard lipid extraction procedures.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma or cell pellet)

    • This compound internal standard solution (1 µg/mL in isopropanol)

    • Methanol (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

    • Water (LC-MS grade)

  • Procedure:

    • To the biological sample, add 20 µL of the this compound internal standard solution.

    • Add 1.5 mL of methanol and vortex thoroughly.

    • Add 5 mL of MTBE and shake for 1 hour at room temperature.

    • Add 1.25 mL of water to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic phase containing the lipids and long-chain alkanes.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of a 9:1 (v/v) mixture of methanol/toluene for LC-MS analysis.

2. LC-MS Analysis

Given the non-polar nature of n-hexacosane, Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are generally more suitable than Electrospray Ionization (ESI). This protocol will utilize APCI.

  • Instrumentation:

    • Liquid Chromatograph (HPLC or UHPLC system)

    • Mass Spectrometer equipped with an APCI source

  • LC Conditions:

    • Column: A C18 or C30 reversed-phase column is suitable for separating long-chain hydrocarbons. For this application, a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.050
2.050
15.0100
20.0100
20.150
25.050
  • MS Conditions (APCI):

    • Ionization Mode: Positive

    • Corona Discharge Current: 5 µA

    • Vaporizer Temperature: 400 °C

    • Sheath Gas Flow Rate: 40 arb

    • Aux Gas Flow Rate: 10 arb

    • Capillary Temperature: 300 °C

    • Scan Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: SIM Parameters for n-Hexacosane and this compound

Analyte[M+H]+ (m/z)Retention Time (approx., min)
n-Hexacosane367.716.5
This compound421.816.4

Note: Retention times are approximate and should be confirmed experimentally. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

Table 2: Quantitative Performance Characteristics (Hypothetical Data)

ParameterValue
Linearity Range1 - 1000 ng/mL
> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 10%
Accuracy (% bias)± 15%

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cell Lysate) add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Methanol/MTBE/Water) add_is->extraction separate Phase Separation extraction->separate collect Collect Organic Phase separate->collect dry Dry Down (Nitrogen Evaporation) collect->dry reconstitute Reconstitute in Methanol/Toluene dry->reconstitute lc_separation Reversed-Phase LC Separation (C18 Column) reconstitute->lc_separation apci_ionization APCI Ionization (Positive Mode) lc_separation->apci_ionization ms_detection Mass Spectrometry Detection (SIM Mode) apci_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for the quantification of long-chain alkanes using this compound as an internal standard.

Signaling Pathways and Logical Relationships

While this compound is an analytical tool and not directly involved in biological signaling pathways, its use is critical for accurately elucidating pathways where long-chain hydrocarbons or lipids play a role. The logical relationship in its application is a straightforward analytical workflow.

G cluster_workflow Analytical Workflow Logic cluster_output Output Analyte Target Analyte (e.g., n-Hexacosane) Mix Spiking Analyte->Mix IS Internal Standard (this compound) IS->Mix Sample Complex Matrix (e.g., Plasma) Sample->Mix Processing Processing Mix->Processing Sample Preparation Analysis Analysis Processing->Analysis LC-MS Analysis Data Analyte/IS Ratio Analysis->Data Result Accurate Quantification Data->Result Calibration Calibration Curve Calibration->Result

Caption: Logical relationship of using an internal standard for accurate quantification in LC-MS analysis.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of n-hexacosane and other long-chain hydrocarbons by LC-MS. While the analysis of these non-polar compounds requires careful method development, particularly in the choice of ionization source, the use of a deuterated internal standard like this compound is essential for overcoming challenges associated with matrix effects and sample preparation variability. The protocols and data presented here provide a strong foundation for researchers and scientists to develop robust and reliable quantitative methods for long-chain alkanes in complex biological and environmental matrices.

References

Application Notes and Protocols for N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexacosane-D54 is the deuterated form of n-hexacosane, a long-chain saturated hydrocarbon. Its high isotopic purity and chemical similarity to the non-labeled counterpart make it an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of analytical results.

These application notes provide detailed protocols for the preparation and use of this compound as an internal standard in the analysis of long-chain hydrocarbons in various matrices, particularly environmental and biological samples.

Physical and Chemical Properties

PropertyValue
Chemical FormulaC₂₆D₅₄
Molecular Weight421.0 g/mol
AppearanceWhite solid
Melting Point56-58 °C
Boiling Point412 °C
SolubilitySoluble in non-polar solvents such as benzene, ligroin, and chloroform. Insoluble in water.
StorageStore at room temperature.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane, dichloromethane, or chloroform)

  • Class A volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., hexane) to dissolve the solid.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working Solution (10 µg/mL):

    • Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Mix thoroughly. This working solution is now ready to be spiked into samples and calibration standards.

Sample Preparation for Long-Chain Hydrocarbon Analysis in Soil

Objective: To extract long-chain hydrocarbons from soil samples and spike them with this compound for quantitative analysis.

Materials:

  • Soil sample

  • This compound working solution (10 µg/mL)

  • Hexane and dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Silica gel (activated)

  • Glass chromatography column

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Sample Spiking and Extraction:

    • Weigh 10 g of the homogenized soil sample into a beaker.

    • Spike the sample with 100 µL of the 10 µg/mL this compound working solution.

    • Add 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Extract the sample using an appropriate method such as sonication for 15 minutes or Soxhlet extraction for 6-8 hours.

    • Decant the solvent extract.

  • Drying and Concentration:

    • Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Collect the dried extract in a concentrator tube.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup:

    • Prepare a silica gel chromatography column.

    • Apply the concentrated extract to the top of the column.

    • Elute the hydrocarbon fraction with 50 mL of hexane.

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

Objective: To perform quantitative analysis of the prepared sample extracts using GC-MS.

Instrumentation:

  • Gas chromatograph with a capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass spectrometer capable of selected ion monitoring (SIM).

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 15 min.
MS
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Analyte-specific ions and m/z 66, 80 for this compound (representing characteristic fragments of deuterated alkanes)

Data Presentation

Calibration Curve

A calibration curve should be prepared by analyzing a series of calibration standards containing known concentrations of the target analytes and a constant concentration of this compound.

Table 1: Example Calibration Data for an Analyte (e.g., n-Hexacosane)

Concentration (µg/mL)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
0.115,234305,1230.050
0.576,543304,9870.251
1.0153,123306,2340.500
5.0768,987305,5432.517
10.01,543,234306,1115.041

The calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte. A linear regression analysis will yield the equation of the line and the coefficient of determination (R²), which should be >0.99 for a good quality calibration.

Method Performance

Table 2: Example Method Precision and Recovery Data

QC LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=5)RSD (%)Recovery (%)
Low0.30.29 ± 0.026.996.7
Medium2.52.55 ± 0.155.9102.0
High7.57.41 ± 0.354.798.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Soil Sample Collection spike 2. Spiking with this compound sample->spike extract 3. Solvent Extraction spike->extract dry_conc 4. Drying and Concentration extract->dry_conc cleanup 5. Silica Gel Cleanup dry_conc->cleanup gcms 6. GC-MS Analysis cleanup->gcms integrate 7. Peak Integration gcms->integrate calculate 8. Concentration Calculation integrate->calculate report 9. Reporting calculate->report

Caption: Workflow for soil sample preparation and analysis.

signaling_pathway cluster_calibration Calibration cluster_sample Sample Analysis cluster_gcms GC-MS cluster_quant Quantification stock Analyte & ISTD Stock Solutions standards Calibration Standards (Varying Analyte, Constant ISTD) stock->standards gcms Instrumental Analysis standards->gcms sample Unknown Sample spike Spike with ISTD sample->spike spike->gcms ratio Calculate Peak Area Ratios (Analyte/ISTD) gcms->ratio curve Generate Calibration Curve ratio->curve for Standards concentration Determine Sample Concentration ratio->concentration for Sample curve->concentration

Caption: Logical relationship for internal standard calibration.

Application Notes and Protocols for Deuterated Alkanes in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the applications of deuterated alkanes and other deuterated compounds in scientific research. Deuterated compounds, where one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope deuterium (²H or D), are invaluable tools in modern research.[1][2][3] This substitution, while seemingly minor, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][5] This increased bond strength gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a reaction is slowed if the C-H bond cleavage is the rate-determining step. This principle underpins the major applications of deuterated compounds in drug development, mechanistic studies, and analytical chemistry.

Application 1: Enhancing Drug Metabolism and Pharmacokinetics (DMPK)

The strategic replacement of hydrogen with deuterium at metabolically vulnerable sites in a drug molecule is a powerful technique known as "metabolic switching" or the "deuterium switch". This can significantly improve a drug's pharmacokinetic (PK) profile.

Core Principle: The Kinetic Isotope Effect in Metabolism

Many drugs are metabolized by enzymes, particularly the Cytochrome P450 (CYP450) family, which often involves the cleavage of a C-H bond. By replacing this hydrogen with deuterium, the stronger C-D bond is more resistant to enzymatic cleavage. This slowing of metabolism can lead to several therapeutic advantages:

  • Increased Drug Half-Life (t½): A slower metabolic rate means the drug remains in the body for a longer period, potentially reducing dosing frequency.

  • Improved Bioavailability (AUC): With less first-pass metabolism, more of the active drug can reach systemic circulation.

  • Reduced Toxic Metabolites: Deuteration can slow down specific metabolic pathways, minimizing the formation of harmful byproducts.

  • Enhanced Safety and Efficacy: A more stable and predictable pharmacokinetic profile can lead to improved safety and therapeutic efficacy.

The first deuterated drug approved by the FDA was Austedo® (deutetrabenazine), a version of tetrabenazine used to treat chorea associated with Huntington's disease. Its success has paved the way for numerous other deuterated drugs in clinical development.

Data Presentation: Deuterated Drugs in Clinical Trials

The following table summarizes a selection of deuterated drugs that have been in clinical trials, highlighting the growing interest in this area.

Molecule NameCompound CodeSponsorPhaseTherapeutic Indication
DonafenibCM 4307Suzhou Zelgen BiopharmaPhase 3Colorectal Cancer, Thyroid Cancer
ALK-001-Alkeus PharmaceuticalsPhase 3Geographic Atrophy (AMD)
Ethyl linoleate [Di-deuterated]RT-001RetrotopePhase 3Friedreich's Ataxia, Neuroaxonal Dystrophies
DeucravacitinibBMS-986165Bristol Myers SquibbPhase 3Psoriasis, Psoriatic Arthritis, Lupus
DeuruxolitinibCTP-543Concert PharmaceuticalsPhase 3Alopecia Areata
DeudextromethorphanAVP-786Avanir PharmaceuticalsPhase 2/3Schizophrenia

(Data sourced from multiple references, reflecting the active state of clinical development).

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)

This protocol assesses and compares the metabolic stability of a deuterated compound against its non-deuterated parent molecule.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated analog.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound and its deuterated analog (10 mM stock solutions in DMSO)

  • 100 mM Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine phosphate buffer, HLM solution, and the test compound (or its deuterated analog) to a final substrate concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the reaction by adding the aliquot to a tube containing 150 µL of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Compare the t½ values of the deuterated and non-deuterated compounds to quantify the kinetic isotope effect on metabolism.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for comparing the PK profiles of a deuterated drug and its non-deuterated analog.

Objective: To determine and compare key PK parameters (Cmax, Tmax, AUC, t½) after oral administration to rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Deuterated and non-deuterated test compounds

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • EDTA-coated blood collection tubes

  • Centrifuge, vortex mixer

  • Validated LC-MS/MS bioanalytical method

Procedure:

  • Animal Dosing:

    • Fast animals overnight with free access to water.

    • Divide animals into two groups (one for the deuterated compound, one for the non-deuterated). A crossover design is ideal if feasible.

    • Administer a single oral dose of the formulated compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method, typically involving protein precipitation followed by analysis. (See Protocol 4 for details).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance).

    • Statistically compare the parameters between the deuterated and non-deuterated groups to assess the impact of deuteration.

Visualizations: DMPK Workflows

DMPK_Metabolism_Workflow Workflow for In Vivo Pharmacokinetic Study cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_output Output Dosing Oral Gavage Dosing (Deuterated vs. Non-Deuterated) Blood Serial Blood Sampling (0-24h) Dosing->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Bioanalysis LC-MS/MS Bioanalysis (Quantification) Plasma->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Result Compare PK Parameters (AUC, t½, Cmax) PK_Analysis->Result

Caption: Workflow for a typical pharmacokinetic study.

Caption: The kinetic isotope effect of deuteration.

Application 2: Elucidating Reaction Mechanisms

The deuterium KIE is a cornerstone tool for investigating the mechanisms of chemical reactions. By measuring the change in reaction rate upon isotopic substitution, chemists can infer whether a C-H bond is broken in the rate-determining step (RDS).

  • Primary KIE (kH/kD > 2): Observed when the C-H bond being broken is directly involved in the RDS. The C-D bond requires more energy to break, slowing the reaction. A large KIE (typically 6-10 for C-H/C-D) strongly indicates that this bond cleavage is central to the slowest step.

  • Secondary KIE (kH/kD ≈ 1): Smaller effects (0.7-1.5) observed when the deuterated position is not directly broken in the RDS but is located near the reaction center. These effects can provide information about changes in hybridization or steric environment at the transition state.

Data Presentation: Typical Deuterium KIE Values
Reaction TypeTypical kH/kD ValueMechanistic Implication
E2 Elimination6.7C-H bond cleavage is part of the concerted, rate-determining step.
SN1 Solvolysis (β-deuteration)~1.1 - 1.3C-H bond weakens via hyperconjugation to stabilize the carbocation intermediate.
SN2 Reaction (α-deuteration)~0.9 - 1.05Slight change in hybridization at the transition state.
Proton Transfer5.0 - 5.6Proton transfer is the rate-determining step.
Experimental Protocol

Protocol 3: Determination of an Intermolecular KIE

Objective: To measure the ratio of rate constants (kH/kD) for a reaction by running parallel experiments with deuterated and non-deuterated starting materials.

Materials:

  • Non-deuterated reactant

  • Deuterated reactant (at the position of interest)

  • Other reagents and solvent for the reaction

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

Procedure:

  • Reaction Setup:

    • Prepare two separate, identical reaction mixtures. In one, use the non-deuterated reactant. In the other, use the deuterated reactant.

    • Ensure all concentrations, temperatures, and volumes are precisely controlled and identical for both reactions.

  • Reaction Monitoring:

    • Initiate both reactions simultaneously.

    • At regular time intervals, take aliquots from each reaction and quench them.

    • Analyze the aliquots to determine the concentration of the starting material or product.

  • Data Analysis:

    • For each reaction, plot the concentration of the reactant versus time (or a function of concentration, e.g., ln[A], for first-order reactions).

    • Determine the rate constant for the non-deuterated reaction (kH) and the deuterated reaction (kD) from the slope of the resulting lines.

  • Calculate KIE:

    • The kinetic isotope effect is the ratio of the two rate constants: KIE = kH / kD .

Visualization: KIE Reaction Coordinate

KIE_Reaction_Coordinate Primary KIE on Reaction Energy Profile y_axis Potential Energy x_axis Reaction Coordinate y_axis->x_axis Reactants Reactants TS_H TS (C-H) Reactants->TS_H ΔG‡(H) TS_D TS (C-D) Reactants->TS_D ΔG‡(D) ZPE_H ZPE (C-H) Reactants->ZPE_H ZPE_D ZPE (C-D) Reactants->ZPE_D Products Products TS_H->Products TS_D->Products 1,-0.3 1,-0.3 1,-0.6 1,-0.6 1,-0.3->1,-0.6 ΔZPE Annotation ΔG‡(D) > ΔG‡(H) because the C-D bond has a lower zero-point energy (ZPE). This results in a slower reaction rate (kH > kD).

Caption: Reaction profile showing the origin of the KIE.

Application 3: Internal Standards for Quantitative Bioanalysis

Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly LC-MS/MS.

Core Principle: An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. Deuterated standards are nearly perfect for this role because:

  • Chemical Identity: They are chemically identical to the analyte, ensuring they co-elute during chromatography and have the same extraction recovery and ionization efficiency.

  • Mass Difference: The mass difference allows the mass spectrometer to detect the analyte and the IS independently.

  • Correction for Variability: By adding a known amount of the deuterated IS to every sample, any variations in sample handling (e.g., extraction loss), injection volume, or instrument response (e.g., ion suppression) affect both the analyte and the IS proportionally. The ratio of the analyte signal to the IS signal remains constant, leading to highly accurate and precise quantification.

Experimental Protocol

Protocol 4: LC-MS/MS Quantification of a Drug in Plasma using a Deuterated IS

Objective: To accurately quantify the concentration of a drug in unknown plasma samples.

Materials:

  • Plasma samples (calibration standards, quality controls, and unknowns)

  • Analyte reference standard

  • Deuterated internal standard

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Vortex mixer, centrifuge

  • 96-well plates

  • UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Analyte Stock (1 mg/mL): Dissolve the analyte reference standard in a suitable solvent (e.g., DMSO, Methanol).

    • IS Stock (1 mg/mL): Dissolve the deuterated internal standard in the same solvent.

    • Analyte Working Solutions: Serially dilute the analyte stock to prepare solutions for spiking into blank plasma to create a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples.

    • IS Working Solution: Dilute the IS stock to a fixed concentration (e.g., 100 ng/mL) in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma sample (calibrators, QCs, unknowns) in a 96-well plate, add 150 µL of the IS working solution (in ACN).

    • The ACN causes proteins to precipitate, and this step simultaneously adds the internal standard.

    • Vortex the plate for 2 minutes to ensure thorough mixing.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer:

    • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • LC System: Use a suitable reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from other matrix components.

    • MS System: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

  • Data Processing:

    • Integrate the peak areas for the analyte and the IS in each sample.

    • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

    • Generate a calibration curve by plotting the peak area ratio versus the known concentration for the calibration standards. Use a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization: Bioanalysis Workflow

Bioanalysis_Workflow Quantitative Bioanalysis Workflow using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Calibrator, or QC) Add_IS Add Deuterated IS & Precipitate Proteins (with Acetonitrile) Plasma->Add_IS Centrifuge Centrifuge to Pellet Proteins Add_IS->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection (MS/MS) (Monitor Analyte + IS) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantitative analysis using a deuterated IS.

References

Application Notes and Protocols for N-Hexacosane-D54 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

I. Application Notes

1. Primary Application: Internal Standard for a Non-Polar Lipid Quantification

N-Hexacosane-D54 is ideally suited as an internal standard for the quantitative analysis of very-long-chain alkanes and other non-polar components of complex lipid mixtures. Its long alkyl chain (C26) makes it structurally similar to many components of plant waxes and other natural lipid extracts.

Key Advantages:

  • Chemical Inertness: As a saturated alkane, it is chemically stable and less likely to degrade during sample processing compared to unsaturated or functionalized lipids.

  • Mass Spectrometry Compatibility: The significant mass difference between this compound and endogenous n-hexacosane allows for clear separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Co-extraction Properties: Its non-polar nature ensures it will be extracted with other non-polar lipids, accurately reflecting extraction efficiency.

2. Potential Application: Tracer for Metabolic Flux Analysis

While its primary use is as a non-metabolically active internal standard, in specific research contexts, this compound could potentially be used as a tracer to study the metabolic fate of very-long-chain alkanes. This would involve administering the labeled compound to a biological system and tracking its incorporation or transformation into other molecules. However, the metabolic pathways for long-chain alkanes are not as central as those for fatty acids, so this application is more specialized.

3. Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most appropriate analytical technique for the analysis of n-hexacosane and its deuterated analog. The volatility of these compounds allows for their separation by gas chromatography, and the mass spectrometer provides sensitive and specific detection.

II. Experimental Protocols

Protocol: Quantification of Epicuticular Wax Alkanes in Plant Leaves using this compound as an Internal Standard

This protocol describes a method for the extraction and quantification of n-alkanes from plant leaves, using this compound as an internal standard. This method is adapted from established protocols for plant wax analysis.[1][2]

Materials:

  • Plant leaves

  • This compound

  • Chloroform (HPLC grade)

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Nitrogen gas evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.
  • From the stock solution, prepare a working solution of 10 µg/mL in chloroform.

2. Sample Collection and Preparation:

  • Collect fresh plant leaves. The amount of leaf material will depend on the expected wax content but typically ranges from 100 mg to 1 g.
  • Measure the surface area of the leaves if quantification per unit area is desired. This can be done using a leaf area meter or by scanning and using image analysis software.

3. Lipid Extraction:

  • Place the intact leaves into a glass vial.
  • Add a known volume of the this compound working solution to the vial. The amount added should be in a similar range to the expected amount of endogenous n-alkanes. A typical starting point is 10 µg of the internal standard.
  • Add chloroform to the vial to completely submerge the leaves (e.g., 10 mL).
  • Gently agitate the vial for 60 seconds to extract the epicuticular waxes. Avoid vigorous shaking to minimize the extraction of intracellular lipids.
  • Carefully decant the chloroform extract into a clean glass vial.
  • Repeat the extraction with a fresh aliquot of chloroform for 30 seconds and combine the extracts.
  • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

4. Sample Derivatization (Optional but Recommended):

  • While n-alkanes do not require derivatization, other components in the wax extract (e.g., fatty acids, alcohols) will. If a comprehensive analysis is desired, the dried extract can be derivatized. For alkane-only analysis, this step can be omitted. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

5. GC-MS Analysis:

  • Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL).
  • Inject 1 µL of the sample into the GC-MS system.
  • GC Conditions (Representative):
  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Inlet Temperature: 280°C
  • Oven Program: 80°C for 2 min, ramp at 10°C/min to 320°C, hold for 15 min.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS Conditions (Representative):
  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.
  • SIM ions for n-hexacosane (C26H54): m/z 57, 71, 85, 366
  • SIM ions for this compound (C26D54): m/z 62, 78, 94, 420

6. Data Analysis and Quantification:

  • Identify the peaks for n-hexacosane and this compound based on their retention times and mass spectra.
  • Integrate the peak areas of the target analytes and the internal standard.
  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known amounts of authentic standards.
  • Calculate the concentration of the endogenous n-alkanes in the sample using the following formula: Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

III. Data Presentation

Table 1: Representative GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Oven Program 80°C (2 min), 10°C/min to 320°C (15 min hold)
Carrier Gas Helium (1.2 mL/min)
MS Ionization Electron Impact (70 eV)
Scan Range m/z 50-600
SIM Ions (n-C26H54) m/z 57, 71, 85, 366
SIM Ions (n-C26D54) m/z 62, 78, 94, 420

Table 2: Hypothetical Quantitative Data for Epicuticular Wax Analysis

SampleLeaf Area (cm²)IS Added (µg)n-C25 (µg/cm²)n-C27 (µg/cm²)n-C29 (µg/cm²)
Control Plant 150101.22.55.1
Control Plant 252101.12.65.3
Treated Plant 148100.81.94.2
Treated Plant 251100.92.04.5

IV. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Processing cluster_analysis Analysis cluster_quant Quantification node_sample Plant Leaf Sample node_spike Spike IS into Sample node_sample->node_spike node_is This compound Internal Standard node_is->node_spike node_extract Solvent Extraction (Chloroform) node_spike->node_extract node_dry Dry Extract (Nitrogen Evaporation) node_extract->node_dry node_reconstitute Reconstitute in Hexane node_dry->node_reconstitute node_gcms GC-MS Analysis node_reconstitute->node_gcms node_data Data Acquisition (Peak Integration) node_gcms->node_data node_quantify Calculate Analyte Concentration node_data->node_quantify

Caption: Workflow for the quantification of plant epicuticular wax alkanes.

Signaling_Pathway cluster_biosynthesis Very-Long-Chain Alkane Biosynthesis cluster_tracer Tracer Application node_acc Acetyl-CoA Carboxylase (ACC) node_fas Fatty Acid Synthase (FAS) node_acc->node_fas Malonyl-CoA node_fae Fatty Acid Elongase (FAE) node_fas->node_fae C16/C18 Acyl-CoAs node_vlcfa Very-Long-Chain Fatty Acids (VLCFAs, e.g., C26:0) node_fae->node_vlcfa node_reduction Reduction Pathway node_decarb Decarbonylation Pathway node_reduction->node_decarb node_alkane n-Alkanes (e.g., n-Hexacosane) node_decarb->node_alkane node_vlcfa->node_reduction node_analysis GC-MS Quantification node_alkane->node_analysis node_tracer This compound (Internal Standard) node_tracer->node_analysis Does not enter pathway

Caption: Biosynthesis of n-alkanes and the role of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Hexacosane-D54 Analysis in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Hexacosane-D54 using Gas Chromatography (GC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak shape in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of this compound, providing potential causes and detailed solutions.

Issue 1: Peak Tailing

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for high-boiling point compounds like this compound is a common issue in GC analysis. It can lead to inaccurate integration and reduced resolution. The primary causes and their corresponding solutions are outlined below.

Potential Causes & Solutions for Peak Tailing

CauseDescriptionSolution
Active Sites Unwanted interactions between the analyte and active sites in the GC system (e.g., inlet liner, column head) can cause peak tailing.[1][2][3]- Replace the inlet liner: Use a fresh, deactivated liner.[3] - Trim the column: Cut 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1] - System Deactivation: Ensure all components in the sample flow path are properly deactivated.
Column Contamination Accumulation of non-volatile residues from previous injections can create active sites and obstruct the sample path.- Bake out the column: Perform a column bake-out at a high temperature (below the column's maximum limit) to remove contaminants. - Use a guard column: A guard column can trap non-volatile contaminants before they reach the analytical column.
Improper Injection A slow or poorly optimized injection can lead to a broad initial sample band, resulting in peak tailing.- Optimize injection speed: Use a fast injection to ensure the sample is transferred to the column as a narrow band. - Adjust splitless hold time: In splitless mode, ensure the hold time is sufficient for the complete transfer of this compound to the column.
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak distortion.- Dilute the sample: Reduce the concentration of this compound in your sample. - Decrease injection volume: Inject a smaller volume of your sample.
Sub-optimal Temperatures Inadequate inlet or oven temperatures can result in incomplete or slow vaporization of high-boiling point analytes.- Increase inlet temperature: A higher inlet temperature (e.g., 300-350 °C) can improve vaporization. - Optimize oven temperature program: A faster temperature ramp rate can sometimes improve peak shape for high boilers.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound liner Replace Inlet Liner start->liner trim Trim 10-20 cm from Column Inlet liner->trim Issue Persists end Peak Shape Improved liner->end Issue Resolved bakeout Perform Column Bake-out trim->bakeout Issue Persists trim->end Issue Resolved injection Optimize Injection Parameters (Speed, Splitless Time) bakeout->injection Issue Persists bakeout->end Issue Resolved concentration Reduce Sample Concentration or Injection Volume injection->concentration Issue Persists injection->end Issue Resolved temp Increase Inlet and/or Oven Ramp Temperature concentration->temp Issue Persists concentration->end Issue Resolved temp->end Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Issue 2: Peak Fronting

Question: My this compound peak is showing fronting. What is the cause of this?

Answer: Peak fronting is less common than tailing for high molecular weight alkanes but can still occur. The most frequent cause is column overloading.

Potential Causes & Solutions for Peak Fronting

CauseDescriptionSolution
Column Overloading Injecting an excessive amount of the analyte can lead to saturation of the stationary phase, causing the peak to appear skewed towards the front.- Reduce sample concentration: Dilute your sample to a lower concentration. - Decrease injection volume: Inject a smaller volume onto the column.
Incompatible Solvent If the sample solvent is significantly stronger or more polar than the stationary phase, it can affect the analyte's interaction with the column, sometimes leading to fronting.- Solvent matching: Ensure your sample solvent is compatible with the GC column's stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the ideal GC parameters for analyzing this compound?

A1: The optimal parameters can vary depending on the specific instrument and column used. However, here is a recommended starting point for method development.

Recommended GC Method Parameters for this compound

ParameterRecommended SettingRationale
Inlet Mode SplitlessTo ensure the complete transfer of the high-boiling point analyte to the column, maximizing sensitivity.
Inlet Temperature 300 - 350 °CTo ensure complete and rapid vaporization of this compound.
Injection Volume 1 µLA standard volume to prevent column overload.
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can allow for faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for maintaining good separation efficiency with common column dimensions.
GC Column Non-polar (e.g., DB-1ms, HP-5ms)A non-polar stationary phase is ideal for separating non-polar alkanes.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15-20 °C/min to 320 °C Hold: 5-10 minA suitable starting temperature and ramp rate to ensure good separation and peak shape.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides mass spectral data for confirmation, while FID offers high sensitivity for hydrocarbons.

Q2: How does the choice of inlet liner affect the peak shape of this compound?

A2: The inlet liner is a critical component that can significantly impact peak shape. A liner with active sites, often caused by contamination or degradation, can lead to peak tailing due to unwanted interactions with the analyte. Using a deactivated liner, and regularly replacing it, is crucial for maintaining good peak symmetry. For high molecular weight compounds like this compound, a liner with glass wool can help trap non-volatile residues and ensure complete vaporization, but the wool must also be deactivated to prevent it from becoming a source of activity.

Q3: Can the sample solvent affect my results?

A3: Yes, the choice of solvent can influence peak shape. For splitless injections, a technique called "solvent focusing" helps to create a narrow initial band of analytes at the head of the column. This is most effective when the initial oven temperature is set about 20 °C below the boiling point of the solvent. If there is a mismatch between the solvent polarity and the stationary phase, it can lead to distorted peaks.

Experimental Protocols

Protocol 1: Routine GC-MS Analysis of this compound

This protocol provides a standard method for the analysis of this compound.

  • Sample Preparation:

    • Dissolve the this compound standard in a high-purity non-polar solvent (e.g., hexane, toluene) to the desired concentration.

    • Vortex the sample to ensure it is fully dissolved.

  • GC-MS System Configuration:

    • GC System: Agilent 6890N or similar.

    • Mass Spectrometer: Agilent 5973N or similar.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Liner: Deactivated, splitless liner.

  • GC Method Parameters:

    • Set the inlet to Splitless mode .

    • Set the Inlet Temperature to 320 °C .

    • Set the Injection Volume to 1 µL .

    • Use Helium as the carrier gas with a constant flow rate of 1.2 mL/min .

    • Set the oven temperature program:

      • Initial temperature: 100 °C , hold for 1 minute .

      • Ramp at 20 °C/min to 320 °C .

      • Hold at 320 °C for 10 minutes .

    • Set the MS transfer line temperature to 300 °C .

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquire data in Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) mode for higher sensitivity.

  • Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the this compound standard.

    • Analyze the resulting chromatogram for peak shape and retention time.

Logical Relationship of GC Parameters for Optimal Peak Shape

G cluster_inlet Inlet Optimization cluster_column Column & Oven Optimization inlet_temp High Inlet Temperature (300-350 °C) vaporization Complete & Rapid Vaporization inlet_temp->vaporization liner_type Deactivated Liner liner_type->vaporization injection_mode Splitless Injection injection_mode->vaporization separation Efficient Separation vaporization->separation column_phase Non-polar Stationary Phase column_phase->separation oven_program Optimized Temperature Ramp oven_program->separation carrier_gas Appropriate Carrier Gas Flow carrier_gas->separation peak_shape Symmetrical Peak Shape separation->peak_shape

Caption: Key GC parameter relationships for achieving optimal peak shape.

References

Technical Support Center: N-Hexacosane-D54 Matrix Effects in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-Hexacosane-D54 as an internal standard in mass spectrometry-based analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of n-hexacosane, a long-chain saturated hydrocarbon. In mass spectrometry, it is often used as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantification because they are chemically almost identical to the analyte of interest, co-elute during chromatography, and experience similar ionization suppression or enhancement, which helps to correct for matrix effects.[1]

Q2: What are matrix effects and how can they affect my analysis with this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of your analytical method.[1] When analyzing complex biological samples, components like salts, lipids, and proteins are common causes of these effects.[1] For a non-polar compound like this compound, co-eluting lipids from a biological extract are a likely source of matrix effects.

Q3: I am observing poor reproducibility of the analyte/N-Hexacosane-D54 area ratio. What could be the cause?

Poor reproducibility of the analyte to internal standard area ratio is a common problem that can be indicative of inconsistent matrix effects. Several factors could contribute to this issue:

  • Inconsistent Sample Preparation: Variations in the extraction efficiency of matrix components between samples can lead to differing degrees of ion suppression or enhancement.

  • Chromatographic In-stability: A deteriorating analytical column can alter the separation of the analyte and the internal standard from interfering matrix components.

  • Differential Matrix Effects: Even though this compound is a good internal standard, it may not experience the exact same matrix effects as the analyte, especially if they are not perfectly co-eluting.

Q4: My this compound signal is unexpectedly low or absent. What should I check?

Low signal intensity for a deuterated internal standard can stem from several issues:

  • Ion Suppression: This is a primary cause where co-eluting matrix components inhibit the ionization of this compound.

  • Incorrect Concentration: Errors in the preparation of the internal standard working solution can lead to a lower than expected concentration being added to the samples.

  • Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tune parameters, can lead to a general loss of signal.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identify and minimize the impact of matrix effects on your analysis when using this compound.

Step 1: Evaluate the Presence and Extent of Matrix Effects

A post-extraction addition experiment is a standard method to quantify matrix effects.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into a clean solvent (e.g., mobile phase) at the working concentration.

    • Set B (Post-Extraction Spike): A blank matrix sample (a sample that does not contain the analyte or IS) is extracted according to your protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process. This set is used to determine recovery, but is often performed alongside the matrix effect experiment.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100.

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

Step 2: Troubleshooting Based on Matrix Effect Results

ObservationPotential CauseRecommended Action
Significant Ion Suppression (<80%) High concentration of co-eluting matrix components.- Improve Sample Cleanup: Implement additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. For non-polar compounds like N-Hexacosane, a hexane wash of the extract might be beneficial.- Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppressive matrix components.- Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components.
Significant Ion Enhancement (>120%) Co-eluting matrix components are enhancing the ionization of this compound.- Improve Sample Cleanup: As with ion suppression, enhanced sample cleanup is the primary solution.- Optimize Chromatography: Modify the chromatographic method to separate the enhancing compounds from the internal standard.
High Variability in Matrix Effect Inconsistent sample preparation or chromatographic instability.- Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.- Check Column Performance: Inspect the analytical column for degradation and replace if necessary.
Guide 2: Troubleshooting Poor Analyte/Internal Standard Area Ratio Reproducibility

Use this guide when you observe inconsistent results in your quantitative analysis.

Troubleshooting Workflow:

start Poor Reproducibility of Analyte/IS Area Ratio check_chromatography Review Chromatograms: - Analyte and IS peak shape - Co-elution of analyte and IS start->check_chromatography column_issue Column Degradation? check_chromatography->column_issue check_sample_prep Evaluate Sample Preparation Consistency inconsistent_prep Inconsistent Extraction? check_sample_prep->inconsistent_prep check_instrument Assess Instrument Performance instrument_drift Instrument Drift or Contamination? check_instrument->instrument_drift differential_me Investigate Differential Matrix Effects isotope_effect Isotope Effect Causing Separation? differential_me->isotope_effect coelution_issue Analyte and IS Not Co-eluting? column_issue->coelution_issue No replace_column Replace Analytical Column column_issue->replace_column Yes coelution_issue->check_sample_prep No optimize_chrom Optimize Chromatography for Co-elution coelution_issue->optimize_chrom Yes inconsistent_prep->check_instrument No standardize_prep Standardize and Validate Sample Preparation inconsistent_prep->standardize_prep Yes instrument_drift->differential_me No clean_instrument Clean and Recalibrate Mass Spectrometer instrument_drift->clean_instrument Yes modify_method Modify Method to Minimize Differential Effects isotope_effect->modify_method Yes

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Experimental Workflows and Logical Relationships

Experimental Workflow for Evaluating Matrix Effects

The following diagram illustrates the key steps in assessing the impact of the sample matrix on the ionization of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation and Interpretation prep_A Set A: Spike IS in Clean Solvent analysis Analyze Sets A, B, and C prep_A->analysis prep_B Set B: Extract Blank Matrix, then Spike IS prep_B->analysis prep_C Set C: Spike IS in Blank Matrix, then Extract prep_C->analysis calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analysis->calc_me calc_re Calculate Recovery: (Area C / Area B) * 100 analysis->calc_re interpret Interpret Results: - Ion Suppression - Ion Enhancement - Recovery % calc_me->interpret calc_re->interpret

Caption: Workflow for the quantitative assessment of matrix effects and recovery.

Logical Relationship of Matrix Effects and Internal Standard Correction

This diagram illustrates the principle of how a co-eluting internal standard like this compound compensates for signal variations caused by matrix effects.

cluster_matrix Sample Matrix Components cluster_ionization Ionization Source cluster_analytes Analytes cluster_signal MS Signal cluster_quant Quantification lipids Lipids ion_suppression Ion Suppression/ Enhancement lipids->ion_suppression salts Salts salts->ion_suppression other Other Endogenous Compounds other->ion_suppression analyte_signal Analyte Signal (Variable) ion_suppression->analyte_signal is_signal IS Signal (Variable) ion_suppression->is_signal analyte Analyte analyte->analyte_signal is This compound (IS) is->is_signal ratio Ratio: Analyte Signal / IS Signal (Consistent) analyte_signal->ratio is_signal->ratio

Caption: How internal standards correct for matrix effects.

References

Technical Support Center: N-Hexacosane-D54 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Hexacosane-D54 standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of contaminants in my this compound standard?

A1: Potential contaminants in this compound standards can arise from several sources throughout the manufacturing, handling, and storage processes. These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Incompletely Deuterated N-Hexacosane: Molecules where not all 54 hydrogen atoms have been replaced by deuterium.

    • Homologous Alkanes: Presence of other long-chain alkanes with slightly shorter or longer carbon chains (e.g., C25, C27).

    • Isomers: Branched-chain isomers of hexacosane may be present in small amounts.

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification process (e.g., hexane, ethyl acetate, methanol) may remain.

  • Storage and Handling Contaminants:

    • Phthalates and Plasticizers: Leaching from plastic containers or labware.

    • Atmospheric Contaminants: Adsorption of volatile organic compounds from the laboratory environment.

    • Degradation Products: Although alkanes are generally stable, prolonged exposure to high temperatures or UV light can potentially lead to minor degradation.

Q2: I am observing unexpected peaks in my GC-MS analysis. How can I identify the source of these peaks?

A2: Unexpected peaks in your chromatogram can be frustrating. A systematic approach can help identify the source. First, consider the possibility of contamination from your analytical system.

  • System Blank Analysis: Run a blank injection (solvent only) to check for contaminants from the syringe, inlet, column bleed, or carrier gas.

  • Sample Preparation Blank: Go through your entire sample preparation procedure without adding the this compound standard to identify any contaminants introduced during this stage.

  • Mass Spectral Library Search: If the unknown peak is of sufficient intensity, perform a mass spectral library search (e.g., NIST, Wiley) to tentatively identify the compound. Pay close attention to the mass-to-charge ratios (m/z) to see if they correspond to common contaminants like phthalates or siloxanes (from column bleed).

Q3: My quantitative results for this compound are inconsistent. What could be the cause?

A3: Inconsistent quantitative results can stem from several factors:

  • Standard Integrity: Ensure the standard has been stored correctly and has not expired. Improper storage can lead to solvent evaporation, concentrating the standard, or potential degradation.

  • Injection Volume Precision: Verify the precision of your autosampler or manual injection technique.

  • Adsorption: Long-chain alkanes can sometimes adsorb to active sites in the GC inlet or column. Using a deactivated liner and a high-quality, low-bleed column is crucial.

  • Matrix Effects: If you are analyzing the standard in a complex matrix, other components in the matrix may interfere with the ionization or fragmentation of this compound, leading to signal suppression or enhancement.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Ghost Peaks or Carryover

Symptoms:

  • Peaks appearing in blank runs that correspond to the retention time of this compound or other analytes from previous injections.

Potential Causes & Solutions:

Potential CauseSolution
Contaminated Syringe Rinse the syringe thoroughly with a strong solvent. If the problem persists, replace the syringe.
Injector Contamination Clean the injector port and replace the liner and septum.
Column Carryover Bake out the column at a high temperature (within its specified limits) for an extended period.
Issue 2: Peak Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with a gradual return to the baseline on the trailing edge.

Potential Causes & Solutions:

Potential CauseSolution
Active Sites in the Injector or Column Use a deactivated inlet liner. If the column is old, it may need to be replaced.
Column Overload Reduce the injection volume or dilute the sample.
Inlet Temperature Too Low Increase the inlet temperature to ensure complete and rapid vaporization of the analyte.
Issue 3: Poor Peak Shape (Fronting or Splitting)

Symptoms:

  • The peak for this compound is asymmetrical with a leading edge, or it appears as two or more merged peaks.

Potential Causes & Solutions:

Potential CauseSolution
Improper Column Installation Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the stationary phase of the column.
Co-eluting Contaminant A contaminant may be eluting at a very similar retention time. Optimize the temperature program to improve separation.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of an this compound standard and identify potential contaminants.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve the standard in 1 mL of high-purity hexane to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in hexane.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless mode, 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 320°C.

      • Hold: 10 minutes at 320°C.

    • MSD Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Integrate the peak for this compound and any other observed peaks.

    • Calculate the area percent of the main peak to estimate the purity.

    • Perform a mass spectral library search on any significant impurity peaks for tentative identification.

Visualizations

Contaminant_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Peaks A Unexpected Peak Observed in GC-MS Chromatogram B Run System Blank (Solvent Injection) A->B C Is the Peak Present in the Blank? B->C D Source is the GC-MS System (e.g., Septa, Liner, Column Bleed) C->D Yes E Run Sample Preparation Blank C->E No F Is the Peak Present in the Sample Prep Blank? E->F G Source is from Reagents or Labware in Sample Prep F->G Yes H Peak is Likely a Contaminant in the this compound Standard F->H No I Perform Mass Spectral Library Search H->I J Tentatively Identify Contaminant I->J

Caption: A logical workflow for identifying the source of unexpected peaks.

Technical Support Center: Optimizing Injection Parameters for N-Hexacosane-D54 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of injection parameters for N-Hexacosane-D54. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful analysis of this high molecular weight, deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a deuterium-labeled version of n-hexacosane, a 26-carbon straight-chain alkane. Its primary application is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of long-chain alkanes and other high molecular weight compounds. The deuterium labeling allows it to be easily distinguished from its non-labeled counterpart by mass spectrometry.

Q2: What are the main challenges when analyzing this compound by GC-MS?

Due to its high boiling point (approximately 411.3 °C for the non-labeled n-hexacosane), the main challenges in analyzing this compound include ensuring complete and reproducible vaporization in the GC inlet, preventing thermal degradation, and avoiding poor peak shapes (e.g., tailing or broadening). Optimizing injection parameters is crucial to overcome these challenges.

Q3: Which injection technique is recommended for this compound analysis?

For trace-level analysis, a splitless injection is generally recommended. This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity. However, if the sample concentration is high, a split injection may be necessary to avoid column overload. A programmed temperature vaporization (PTV) inlet can also be advantageous as it allows for a gentle sample introduction.

Q4: What is a good starting point for the GC inlet temperature?

A good starting point for the inlet temperature is typically 300 °C. However, for high-boiling point compounds like n-hexacosane, it may be necessary to increase the temperature to ensure complete vaporization. It is advisable to evaluate a range of temperatures (e.g., 300 °C, 320 °C, 340 °C) to find the optimal setting that provides good peak shape and response without causing thermal degradation.

Q5: How does the carrier gas flow rate affect the analysis?

The carrier gas flow rate influences both the efficiency of the separation and the residence time of the analyte in the inlet. A flow rate of 1.0 to 1.5 mL/min is a common starting point for many capillary columns. For high molecular weight compounds, a slightly higher flow rate might be beneficial to ensure a rapid transfer from the inlet to the column, minimizing the risk of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet or column: Silanol groups on the liner or column can interact with the analyte.- Use a deactivated inlet liner. - Trim the first few centimeters of the analytical column. - Ensure the entire system is inert.
Incomplete vaporization: The inlet temperature may be too low for the high-boiling point of this compound.- Increase the inlet temperature in increments (e.g., 20 °C) and observe the effect on peak shape. Be cautious not to exceed the column's maximum operating temperature.
Contamination: Non-volatile residues in the inlet liner can cause peak tailing.- Replace the inlet liner and septum regularly.
Peak Fronting Column overload: Injecting too much analyte can saturate the stationary phase.- Dilute the sample. - Increase the split ratio if using a split injection. - Use a column with a thicker film or a wider internal diameter.
Broad Peaks Slow transfer from inlet to column: The analyte band is broadening in the inlet before reaching the column.- Optimize the splitless purge time. A shorter purge time can lead to sharper peaks, but may also result in analyte loss. - Increase the carrier gas flow rate to facilitate a faster transfer.
Initial oven temperature is too high: This can prevent proper focusing of the analyte at the head of the column.- Set the initial oven temperature significantly lower than the solvent's boiling point to achieve good solvent focusing.
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptom Potential Cause Recommended Solution
Low Peak Area/Height Incomplete transfer from the inlet: The analyte may be adsorbing to active sites or condensing in a cold spot.- Ensure all components of the flow path (inlet, transfer line) are at an appropriate and consistent temperature. - Use a deactivated liner.
Discrimination in the inlet: Higher molecular weight compounds may not be transferred as efficiently as lower molecular weight compounds.- Use a pulsed splitless injection to help transfer the entire sample onto the column. - Optimize the injection speed; a faster injection can sometimes improve the transfer of high-boiling point analytes.
Thermal degradation: The inlet temperature may be too high, causing the analyte to break down.- Decrease the inlet temperature and observe if the signal intensity improves.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

Parameter Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Split/Splitless
Inlet Temperature 320 °C
Injection Mode Splitless
Injection Volume 1 µL
Purge Flow to Split Vent 50 mL/min at 1.0 min
Oven Program - Initial Temperature: 100 °C, hold for 1 min - Ramp: 15 °C/min to 320 °C - Hold: 10 min at 320 °C
MS Transfer Line 320 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 66, 82, 98 (Quantifier and Qualifiers)

Visualizations

Logical Workflow for Troubleshooting Peak Shape Issues

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_overload Is the peak fronting? start->check_overload reduce_concentration Dilute sample or increase split ratio. check_overload->reduce_concentration Yes check_tailing Is the peak tailing? check_overload->check_tailing No solution Peak shape improved. reduce_concentration->solution check_activity Check for active sites: - Use deactivated liner - Trim column inlet check_tailing->check_activity Yes check_broadening Is the peak broad? check_tailing->check_broadening No increase_inlet_temp Increase inlet temperature. check_activity->increase_inlet_temp increase_inlet_temp->solution optimize_purge Optimize splitless purge time. check_broadening->optimize_purge Yes optimize_flow Optimize carrier gas flow rate. optimize_purge->optimize_flow check_oven_temp Check initial oven temperature. optimize_flow->check_oven_temp check_oven_temp->solution

Caption: A logical workflow for troubleshooting common peak shape problems.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow start Define Analytical Goal: Quantitative analysis of this compound initial_params Select Initial GC-MS Parameters (See Protocol 1) start->initial_params optimize_inlet Optimize Inlet Temperature initial_params->optimize_inlet evaluate_peak_shape Evaluate Peak Shape and Response optimize_inlet->evaluate_peak_shape optimize_flow Optimize Carrier Gas Flow Rate evaluate_peak_shape->optimize_flow If necessary optimize_oven Optimize Oven Temperature Program evaluate_peak_shape->optimize_oven If necessary validate_method Method Validation: - Linearity - Precision - Accuracy evaluate_peak_shape->validate_method Parameters Optimized optimize_flow->evaluate_peak_shape optimize_oven->evaluate_peak_shape final_method Finalized Analytical Method validate_method->final_method

Caption: A systematic workflow for developing a robust GC-MS method.

storage conditions to prevent N-Hexacosane-D54 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Hexacosane-D54 to prevent its degradation and ensure experimental accuracy.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, potentially indicating degradation of this compound.

Issue 1: Inconsistent or unexpected analytical results (e.g., in GC-MS, LC-MS).

  • Question: My analytical results for samples containing this compound are showing variability or unexpected peaks. Could this be due to degradation?

  • Answer: Yes, inconsistent analytical results can be a primary indicator of compound degradation. Several factors related to storage and handling could be responsible. Follow this troubleshooting workflow to identify the potential cause:

    Troubleshooting_Workflow start Start: Inconsistent Analytical Results check_storage 1. Verify Storage Conditions - Temperature - Light exposure - Atmosphere start->check_storage check_solvent 2. Examine Solvent - Purity - Aprotic vs. Protic - Proper Storage check_storage->check_solvent Correct improper_storage Potential Issue: Improper Storage Conditions check_storage->improper_storage Incorrect check_handling 3. Review Handling Procedures - Exposure to moisture - Container type - Cross-contamination check_solvent->check_handling Correct solvent_issue Potential Issue: Solvent-Induced Degradation (e.g., H-D Exchange) check_solvent->solvent_issue Incorrect handling_issue Potential Issue: Contamination or Degradation during Handling check_handling->handling_issue Incorrect retest Retest Sample check_handling->retest Correct solution_storage Action: - Store at recommended temperature - Protect from light - Store under inert gas if necessary improper_storage->solution_storage solution_solvent Action: - Use high-purity, aprotic solvents - Store solvents properly to prevent moisture absorption solvent_issue->solution_solvent solution_handling Action: - Handle in a dry environment - Use appropriate, well-sealed containers - Avoid cross-contamination handling_issue->solution_handling solution_storage->retest solution_solvent->retest solution_handling->retest

    Troubleshooting workflow for inconsistent results.

Issue 2: Reduced isotopic purity observed in mass spectrometry.

  • Question: My mass spectrometry data shows a decrease in the isotopic purity of my this compound standard. What is causing this?

  • Answer: A reduction in isotopic purity is often due to hydrogen-deuterium (H-D) exchange. This can occur if the compound is exposed to sources of protons, such as moisture or protic solvents.

    • Immediate Action:

      • Prepare fresh solutions using high-purity, dry aprotic solvents.

      • Ensure all glassware is thoroughly dried before use.

      • Handle the solid compound and solutions in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

Frequently Asked Questions (FAQs)

Storage Conditions

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Solid this compound is stable under recommended storage conditions. It should be stored at room temperature in a dry, cool, and well-ventilated place.[2][3][4] Keep the container tightly closed to prevent moisture absorption.[3]

  • Q2: How should I store solutions of this compound?

    • A2: For short-term storage, solutions in aprotic solvents can be kept at 2-8°C. For longer-term storage, freezing at -20°C is recommended to minimize solvent evaporation and slow potential degradation. Always use tightly sealed vials to prevent solvent evaporation and moisture ingress.

  • Q3: Does this compound need to be protected from light?

    • A3: While N-Hexacosane itself is not particularly light-sensitive, it is a general best practice to store deuterated compounds, especially in solution, protected from light to prevent any potential photolytic degradation. Using amber vials or storing vials in the dark is recommended.

Degradation Pathways

  • Q4: What is the primary degradation pathway for this compound?

    • A4: As a saturated alkane, this compound is chemically stable. The primary concern for its deuterated form is not cleavage of the carbon-carbon backbone but rather the potential for H-D exchange, especially when in solution and exposed to protic solvents or moisture. Direct chemical degradation would likely require harsh conditions, such as exposure to strong oxidizing agents.

  • Q5: What materials are incompatible with this compound?

    • A5: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided as it could lead to degradation.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Room temperature (solid); 2-8°C (short-term solution); -20°C (long-term solution)To maintain chemical stability and minimize degradation or solvent evaporation in solutions.
Storage Atmosphere Dry, well-ventilated area; inert atmosphere for solutionsTo prevent moisture absorption which can lead to H-D exchange.
Light Exposure Store in the dark or in amber vialsTo prevent potential photolytic degradation, a general precaution for deuterated compounds.
Container Type Tightly sealed containers; single-use ampoules are ideal for solutionsTo minimize contamination and exposure to atmospheric moisture.
Recommended Solvents High-purity aprotic solvents (e.g., acetonitrile, ethyl acetate)To prevent H-D exchange that can be catalyzed by protic solvents.
Incompatible Materials Strong oxidizing agentsTo avoid chemical degradation of the alkane backbone.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a chosen solvent under specific storage conditions.

  • Preparation of Stock Solution:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a dry, inert atmosphere, accurately weigh a known amount of this compound.

    • Dissolve the solid in a high-purity, aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber vials with tight-fitting septa.

    • Prepare multiple sets of samples for analysis at different time points (e.g., T=0, 1 week, 1 month, 3 months).

  • Storage Conditions:

    • Store one set of vials under the desired test conditions (e.g., 4°C, room temperature, 40°C).

    • Store a control set of vials at a lower temperature (e.g., -20°C) where the compound is expected to be stable.

  • Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the samples using a validated analytical method, such as GC-MS or LC-MS, to determine the concentration and isotopic purity of this compound.

  • Data Evaluation:

    • Compare the concentration and isotopic purity of the samples stored under test conditions to the initial (T=0) and control samples.

    • A significant decrease in concentration or isotopic purity indicates degradation under the tested storage conditions.

    Experimental_Workflow prep_stock 1. Prepare Stock Solution (Dry, Inert Atmosphere) aliquot 2. Aliquot into Vials prep_stock->aliquot storage 3. Store under Test and Control Conditions aliquot->storage analysis 4. Analyze at Time Points (e.g., GC-MS, LC-MS) storage->analysis evaluation 5. Evaluate Data (Concentration & Isotopic Purity) analysis->evaluation

    General experimental workflow for stability assessment.

References

common issues with deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most prevalent problems associated with deuterated internal standards in mass spectrometry-based assays include:

  • Isotopic Exchange: The substitution of deuterium atoms with hydrogen from the surrounding environment, such as solvents or the sample matrix.[1][2]

  • Chromatographic Shift: A difference in retention time between the deuterated internal standard and the non-deuterated analyte.[3]

  • Differential Matrix Effects: The analyte and the internal standard experience varying degrees of ion suppression or enhancement from components in the sample matrix.[3][4]

  • Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard can lead to inaccurate quantification.

  • In-source Instability: The deuterated internal standard may exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.

  • Variable Extraction Recovery: Differences in the efficiency of the extraction process between the analyte and the internal standard.

Q2: Why is my deuterated internal standard undergoing isotopic exchange, and what are the consequences?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are replaced by protons. This phenomenon is more likely under certain conditions and can significantly impact the accuracy of quantitative results by creating a false positive signal for the unlabeled analyte or causing irreproducible internal standard signals.

Factors that promote isotopic exchange include:

  • Location of the Deuterium Label: Deuterium atoms are more susceptible to exchange when located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).

  • pH: The rate of exchange is highly dependent on pH, with increased rates in both acidic and basic conditions. The slowest exchange rate is typically observed around pH 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.

  • Solvent Composition: Protic solvents such as water and methanol can facilitate the exchange process.

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: A shift in retention time between the deuterated internal standard and the analyte is a phenomenon known as the "isotope effect". This can lead to differential matrix effects, where the two compounds are exposed to varying levels of ion suppression or enhancement, ultimately compromising analytical accuracy.

Troubleshooting steps include:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if there is a significant separation.

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition, gradient, column chemistry, or temperature may help to achieve better co-elution.

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can help ensure the analyte and internal standard elute as a single peak.

  • Consider Alternative Isotopes: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts, is a reliable alternative.

Q4: How can I determine if my deuterated internal standard is of sufficient purity?

A4: The purity of a deuterated internal standard is critical for accurate quantification. The presence of unlabeled analyte can lead to an overestimation of the analyte's concentration, especially at lower levels.

Key Purity Specifications:

Purity Type Recommended Specification
Isotopic Enrichment ≥98%

| Chemical Purity | >99% |

Experimental Protocol: Assessing Purity A simple experiment can be performed to check for the presence of the unlabeled analyte in the internal standard solution.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard at a high concentration.

  • Inject and Analyze: Inject this solution into the LC-MS/MS system.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.

  • Evaluate Response: A significant peak at the retention time of the analyte indicates contamination of the internal standard with the unlabeled analyte.

Troubleshooting Guides

Troubleshooting Isotopic Exchange

If you suspect isotopic exchange is compromising your results, the following workflow can help diagnose and mitigate the issue.

G cluster_0 Isotopic Exchange Troubleshooting Workflow A Observe Inconsistent Results: - Decreasing IS signal - Increasing analyte signal - Positive bias in QCs B Incubate IS in Sample Matrix and Solvents at T=0 and T=X A->B C Analyze Samples and Compare Analyte/IS Ratios B->C D Significant Change in Ratio? C->D E Isotopic Exchange Confirmed D->E Yes F No Significant Exchange Detected D->F No G Mitigation Strategies: - Optimize pH and temperature - Minimize sample processing time - Use aprotic solvents - Switch to a more stable IS (e.g., ¹³C) E->G G cluster_1 Matrix Effect Evaluation Workflow A Prepare Three Sets of Samples: - Set A: Neat Solution - Set B: Post-Extraction Spike - Set C: Pre-Extraction Spike B Analyze all sample sets by LC-MS/MS A->B C Calculate Matrix Effect (ME) and Recovery (RE) B->C D ME = (Peak Area in Set B) / (Peak Area in Set A) RE = (Peak Area in Set C) / (Peak Area in Set B) C->D E Compare ME and RE for Analyte and IS C->E F Significant Difference? E->F G Differential Matrix Effects or Variable Recovery Detected F->G Yes H Analyte and IS Behave Similarly F->H No I Mitigation Strategies: - Improve sample cleanup - Optimize chromatography - Adjust IS concentration G->I

References

minimizing isotopic exchange of N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Hexacosane-D54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the accurate use of this standard in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] For this compound, a fully deuterated saturated alkane, the carbon-deuterium (C-D) bonds are very strong and stable. Under typical analytical conditions, isotopic exchange is extremely unlikely and generally not a concern.[2] The C-H bonds in alkanes are relatively inert, and significant energy is required to break them.[2][3]

Q2: Under what conditions could isotopic exchange of this compound potentially occur?

A2: While stable, H/D exchange in alkanes can be induced under specific, harsh conditions that are typically not encountered in routine analysis. These include the presence of metal catalysts (like platinum, nickel), high temperatures (generally 150-300°C), or highly acidic or basic environments.[2] It is crucial to be aware of your experimental conditions, especially if they involve catalytic processes or extreme temperatures.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To maintain its isotopic and chemical purity, this compound should be handled and stored correctly.

  • Solid Form: Store the solid compound at room temperature in a well-ventilated, dry place. Keep the container tightly sealed to protect it from atmospheric moisture.

  • Solutions: For stock solutions, use high-purity aprotic solvents like hexane, heptane, or toluene. Store solutions at recommended temperatures, typically -20°C or -80°C, in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination. Before use, allow solutions to equilibrate to room temperature before opening to prevent condensation.

Q4: My internal standard signal is decreasing over time in my GC-MS analysis. Is this due to isotopic exchange?

A4: While a decreasing signal can indicate instability, for this compound it is more likely due to factors other than isotopic exchange. Common causes include adsorptive loss onto surfaces (glassware, instrument components), poor solubility in the sample matrix, or thermal degradation in a hot GC injector, especially if active sites are present. Isotopic exchange would result in a mass shift (loss of deuterium), not necessarily a signal loss.

Q5: Can this compound be used in liquid chromatography-mass spectrometry (LC-MS)?

A5: N-Hexacosane is a nonpolar long-chain alkane, making it unsuitable for traditional reversed-phase or normal-phase LC-MS methods due to its poor solubility in typical mobile phases and low ionization efficiency. It is primarily designed for use with gas chromatography (GC) or supercritical fluid chromatography (SFC).

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound as an internal standard, particularly in GC-MS applications.

Problem: Inaccurate or Inconsistent Quantitative Results

Step 1: Verify Analyte and Internal Standard Co-elution
  • Issue: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography, a phenomenon known as the "isotope effect". This can lead to differential matrix effects and inaccurate quantification.

  • Action: Overlay the chromatograms of the analyte (n-Hexacosane) and the internal standard (this compound) from a clean standard mix.

  • Assessment:

    • Co-eluting Perfectly: Proceed to Step 2.

    • Partial or Complete Separation: Adjust your GC temperature program (e.g., slower ramp rate) to ensure the peaks overlap as much as possible.

Step 2: Investigate Potential Degradation or Adsorption
  • Issue: The signal intensity of long-chain alkanes can be affected by thermal degradation in a hot injector or adsorption to active sites in the GC pathway (liner, column).

  • Action:

    • Inject a mid-point calibration standard.

    • Deactivate the GC inlet by replacing the liner with a fresh, silanized liner.

    • Re-inject the same standard.

  • Assessment:

    • Signal Significantly Improves: Your system had active sites causing adsorptive losses. Implement a regular maintenance schedule for inlet liner replacement.

    • Signal Remains Low/Inconsistent: The issue may be related to the solution's stability or preparation. Proceed to Step 3.

Step 3: Confirm Isotopic Stability in Your Matrix
  • Issue: Although unlikely, extreme matrix conditions (e.g., presence of catalytic metals, very high temperatures) could theoretically promote H/D exchange. This test will confirm the isotopic integrity of the standard in your specific samples.

  • Action: Perform the Isotopic Stability Test as detailed in the "Experimental Protocols" section below.

  • Assessment:

    • No Significant Increase in M-1, M-2, etc. Ions: Isotopic exchange is not occurring. The problem lies elsewhere (e.g., sample preparation, extraction recovery, instrument calibration).

    • Significant Increase in Lower Mass Ions: Isotopic exchange is confirmed. Review your sample matrix and experimental conditions for potential catalysts or extreme temperatures that could facilitate this exchange.

Data Presentation

The stability of C-D bonds in saturated alkanes is high. The table below summarizes the expected stability of this compound under various conditions.

Condition CategorySpecific ConditionExpected Isotopic ExchangeRationale & References
Storage Solid, Room Temp, Sealed VialNegligibleStable under recommended storage conditions.
Solution in Aprotic Solvent (Hexane), -20°CNegligibleAprotic solvents lack exchangeable protons. Low temp minimizes any potential reactions.
Typical GC-MS Inlet Temperature: 250-300°CNegligibleResidence time in the injector is short. Exchange requires catalysts or much higher temperatures for extended periods.
Sample Matrix Neutral pH, Aqueous/OrganicNegligibleC-D bonds on alkanes are not susceptible to exchange under neutral pH.
Acidic/Basic pH (e.g., pH < 4 or > 10)NegligibleAcid/base catalysis is effective for protons on heteroatoms or alpha to carbonyls, not for those on an alkane backbone.
Extreme Conditions Presence of Metal Catalyst (e.g., Pt, Ni)PossibleCertain metals are known to catalyze H/D exchange in alkanes.
High Temperature (>350°C for extended time)PossibleHigh thermal energy can eventually lead to C-D bond cleavage and potential exchange.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution from a solid standard.

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous aprotic solvent (e.g., hexane, heptane) to fully dissolve the solid.

  • Dilution: Once dissolved, dilute to the calibration mark with the same solvent.

  • Mixing: Cap the flask and mix thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution into clean, amber glass vials with PTFE-lined caps. Store at -20°C or below. Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.

Protocol 2: Isotopic Stability Assessment in a Sample Matrix

This protocol determines if components in your sample matrix are causing isotopic exchange under your analytical conditions.

  • Sample Preparation:

    • Set A (Control): Spike this compound into a clean, inert solvent (e.g., hexane) at the final concentration used in your assay.

    • Set B (Matrix): Spike this compound into a blank sample matrix (known to be free of hexacosane) at the same final concentration.

  • Incubation: Incubate both sets of samples under conditions that mimic your entire analytical process (e.g., hold at room temperature for 4 hours, then heat at 60°C for 1 hour if your sample prep involves a heating step).

  • Extraction: Process both sets of samples using your established extraction procedure.

  • Analysis: Analyze the final extracts by GC-MS. Acquire data in full scan mode over the relevant mass range.

  • Data Evaluation:

    • Compare the mass spectrum of this compound from Set A and Set B.

    • Specifically, monitor the ion intensities for the molecular ion (M) and for ions corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).

    • A significant increase in the relative abundance of M-1, M-2, etc. ions in Set B compared to Set A indicates that isotopic exchange is occurring.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and handling this compound.

G cluster_storage Storage & Preparation Workflow start Receive Solid This compound store_solid Store at Room Temp in a dry, sealed container start->store_solid 1 acclimate Acclimate to Room Temp (min. 30 mins) store_solid->acclimate 2 weigh Weigh Solid acclimate->weigh 3 dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve 4 store_solution Store Stock Solution at -20°C or below dissolve->store_solution 5 use Use for Experiments store_solution->use 6

Caption: Recommended workflow for storing and preparing this compound solutions.

G start Inaccurate / Inconsistent Quantitative Results check_chrom Step 1: Verify Co-elution of Analyte and IS start->check_chrom is_separated Is there chromatographic separation? check_chrom->is_separated adjust_gc Action: Adjust GC Temperature Program is_separated->adjust_gc Yes check_degradation Step 2: Investigate Adsorption / Degradation is_separated->check_degradation No end Problem Resolved adjust_gc->end is_adsorption Does signal improve after inlet maintenance? check_degradation->is_adsorption maintain_inlet Action: Implement regular GC inlet maintenance is_adsorption->maintain_inlet Yes check_exchange Step 3: Perform Isotopic Stability Test is_adsorption->check_exchange No maintain_inlet->end is_exchange Is H/D Exchange Observed? check_exchange->is_exchange review_matrix Action: Review sample matrix and conditions for catalysts is_exchange->review_matrix Yes problem_elsewhere Root cause is likely sample prep, extraction, or calibration. is_exchange->problem_elsewhere No review_matrix->end

References

Technical Support Center: N-Hexacosane-D54 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal suppression of N-Hexacosane-D54 when using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ESI-MS signal suppression?

A1: Signal suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency, and thus the signal intensity of the analyte of interest, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[1] The interfering components can compete with the analyte for ionization in the ESI source or alter the physical properties of the spray droplets, hindering the formation of gas-phase ions.[4]

Q2: Why is this compound particularly prone to signal suppression in ESI-MS?

A2: this compound is a long-chain, non-polar, saturated alkane. ESI is most efficient for polar and easily ionizable molecules. This compound lacks functional groups that readily accept or lose a proton. Its ionization in ESI typically relies on forming adducts (e.g., with ammonium or sodium ions), a less efficient process that is highly susceptible to competition from any other co-eluting species that can form adducts or ionize more readily.

Q3: What are the common causes and sources of signal suppression?

A3: Signal suppression can be caused by various factors, often related to the sample matrix or mobile phase composition. Common causes include:

  • Competition for Ionization: Co-eluting compounds with higher concentrations or greater ionization efficiency can consume the available charge or space on the ESI droplets, suppressing the analyte's signal.

  • Changes in Droplet Properties: High concentrations of non-volatile components (e.g., salts) can increase the surface tension and viscosity of the ESI droplets. This impairs solvent evaporation and the release of analyte ions into the gas phase.

  • Ion-Pairing Agents: Certain reagents used to improve chromatography, such as trifluoroacetic acid (TFA), can cause significant signal suppression.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear response and self-suppression.

Q4: How can I definitively determine if my this compound signal is being suppressed?

A4: The most reliable method is to perform a post-column infusion experiment. In this procedure, a solution of your this compound standard is continuously infused into the mass spectrometer after the LC column. Simultaneously, a blank matrix sample (without the analyte) is injected onto the LC system. A significant dip in the stable analyte signal at specific retention times indicates that components eluting from the matrix at that time are causing ion suppression.

Troubleshooting Guide

Problem: I see a very weak or no signal for this compound, even in a pure standard solution.

  • Possible Cause: Inefficient ionization due to the non-polar nature of the analyte.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Since alkanes do not have acidic or basic sites, ionization relies on adduct formation. Add a low concentration (e.g., 5-10 mM) of an adduct-forming salt like ammonium acetate or sodium acetate to your mobile phase to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ ions.

    • Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for non-polar compounds like N-Hexacosane and is less prone to ion suppression than ESI. If available, switching to an APCI source is highly recommended.

    • Adjust Source Parameters: Increase the source temperature (drying gas temperature, capillary temperature) to aid in desolvation of the non-polar analyte. Optimize capillary voltage and gas flows to ensure a stable spray.

Problem: My this compound signal is strong in a pure solvent but disappears or is significantly reduced when I analyze it in a sample matrix (e.g., plasma, tissue extract).

  • Possible Cause: Severe matrix-induced signal suppression.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.

      • Solid-Phase Extraction (SPE): Use a non-polar sorbent (e.g., C18, C8) to retain this compound while washing away polar interferences. Elute with a strong non-polar solvent.

      • Liquid-Liquid Extraction (LLE): Use a non-polar solvent (e.g., hexane, heptane) to extract this compound from the aqueous sample matrix.

    • Optimize Chromatographic Separation: Modify your LC method to separate the analyte from the region where suppression occurs (identified via post-column infusion).

      • Adjust the gradient profile to increase resolution.

      • Evaluate a different column chemistry (e.g., a longer C18 column or a different stationary phase).

    • Dilute the Sample: Diluting your sample extract can lower the concentration of interfering matrix components to a level where their suppressive effect is minimized.

    • Reduce LC Flow Rate: Lowering the flow rate into the ESI source (e.g., by splitting the flow post-column) can significantly reduce signal suppression. This is because smaller droplets are formed, which are more tolerant of non-volatile components.

Quantitative Data on Mitigation Strategies

Mitigation StrategyAnalyte(s) / ConditionObserved Effect on SignalReference(s)
Reduce LC Flow Rate Carvedilol in TCA solution~3-fold signal improvement when reducing flow from 200 µL/min to 0.1 µL/min.
Reduce LC Flow Rate General Metabolite AnalysisSignificant improvement in concentration and mass sensitivity when comparing 200 µL/min to 0.1 µL/min.
Mobile Phase Additive Various Amine AnalytesSignal decreased by 30-80% when using ion-pairing reagents like TFA compared to a formic acid buffer.
Co-eluting Drugs Naproxen / IbuprofenSignal enhancement (up to 2.9-fold) or suppression can occur depending on the co-eluting drug.

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Signal Suppression

This method helps identify at which retention times matrix components are causing ion suppression.

Materials:

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent)

  • Your established LC-MS system and method

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Procedure:

  • Connect the outlet of the LC column to one port of the tee-union.

  • Connect a syringe pump, infusing the this compound standard solution at a low, stable flow rate (e.g., 5-10 µL/min), to the second port of the tee.

  • Connect the third port of the tee to the ESI-MS ion source.

  • Begin infusing the standard solution and acquire data on the mass spectrometer, monitoring the specific m/z for your this compound adduct. You should observe a stable, continuous signal.

  • While the standard is infusing, inject a prepared blank matrix extract onto the LC system.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates ion suppression caused by components eluting from the column at that time.

Protocol 2: General Method for Solid-Phase Extraction (SPE) Cleanup

This protocol provides a starting point for developing an SPE method to remove interferences.

Materials:

  • SPE Cartridge (e.g., C18, non-polar polymeric)

  • Sample extract

  • Conditioning solvent (e.g., Methanol, Acetonitrile)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water/Methanol mixture to remove polar interferences)

  • Elution solvent (e.g., Hexane, Dichloromethane, or another strong non-polar solvent)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., Methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass 1-2 cartridge volumes of a solvent matching your sample's loading solvent (e.g., water or a weak aqueous buffer) to prepare the cartridge.

  • Loading: Load your sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 10% Methanol in water) through the cartridge. This step is crucial for removing polar, water-soluble interferences that cause ion suppression, while your non-polar analyte remains bound to the sorbent.

  • Elution: Elute the retained this compound using a small volume of a strong, non-polar organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.

Visualizations

ESI_Suppression_Mechanism cluster_droplet ESI Droplet Surface cluster_gas_phase Gas Phase (To MS) Analyte This compound Analyte_Ion [Analyte+Adduct]⁺ Analyte->Analyte_Ion Successful Ionization (Desired) Matrix Matrix Component (e.g., Salt, Phospholipid) Matrix->Analyte_Ion Suppresses Matrix_Ion [Matrix]⁺ Matrix->Matrix_Ion Competition Charge Charge (+) Charge->Analyte Limited Charges Charge->Matrix

Caption: Mechanism of ESI signal suppression via competition for charge and surface access.

Troubleshooting_Workflow start Start: Poor or No This compound Signal check_standard Is signal present in pure standard? start->check_standard optimize_ionization Optimize Ionization: 1. Add adduct-forming salt (e.g., NH4OAc) 2. Optimize source parameters check_standard->optimize_ionization No check_matrix Signal suppressed in matrix sample? check_standard->check_matrix Yes optimize_ionization->check_standard consider_apci Consider Alternative: Switch to APCI Source optimize_ionization->consider_apci improve_cleanup Improve Sample Cleanup: - Develop SPE/LLE method - Dilute sample extract check_matrix->improve_cleanup Yes success Problem Solved check_matrix->success No optimize_lc Optimize Chromatography: - Adjust gradient - Change column improve_cleanup->optimize_lc improve_cleanup->consider_apci optimize_lc->success failure Persistent Issue: Consult Instrument Specialist optimize_lc->failure consider_apci->success

Caption: Troubleshooting workflow for this compound signal suppression in ESI-MS.

References

Validation & Comparative

A Comparative Guide to Deuterated N-Alkanes as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of a suitable internal standard is critical to achieving accurate and reproducible results. For the analysis of n-alkanes and other non-polar compounds, deuterated n-alkanes stand out as the gold standard. Their chemical and physical properties closely mirror those of their non-deuterated counterparts, ensuring they experience similar effects during sample preparation and analysis, while their mass difference allows for clear differentiation by the mass spectrometer.

This guide provides an objective comparison of N-Hexacosane-D54 and two common alternatives, N-Tricosane-D48 and N-Octacosane-D58. The information presented is supported by data typically found in a Certificate of Analysis and a detailed experimental protocol for their use in the quantification of long-chain hydrocarbons in complex matrices.

Product Comparison

The selection of a deuterated n-alkane as an internal standard is often guided by the retention times of the target analytes. The goal is to choose an internal standard that elutes in the same chromatographic region as the compounds of interest, ensuring that any analytical variability is accounted for accurately. The following table summarizes the key specifications for this compound and its alternatives.

FeatureThis compoundN-Tricosane-D48N-Octacosane-D58
CAS Number 1219803-91-4[1][2]203784-75-2[3]16416-33-4[4][5]
Molecular Formula C₂₆D₅₄C₂₃D₄₈C₂₈D₅₈
Molecular Weight ~420.76 g/mol ~372.93 g/mol ~453.12 g/mol
Isotopic Enrichment ≥ 98 atom % D≥ 98 atom % D≥ 98 atom % D
Chemical Purity (GC) ≥ 99%≥ 99%≥ 99%
Appearance White, waxy solid/flakeWhite solidWhite, waxy flakes

Note: The data presented is compiled from publicly available information and typical certificates of analysis for the non-deuterated analogues. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocol: Quantification of Long-Chain N-Alkanes in Biological Samples using a Deuterated Internal Standard

This protocol provides a detailed methodology for the extraction and quantification of long-chain n-alkanes (C20-C32) from a biological matrix, such as fish tissue, using a deuterated n-alkane as an internal standard. The choice of this compound, N-Tricosane-D48, or N-Octacosane-D58 would depend on the specific range of n-alkanes being targeted.

Materials and Reagents
  • Homogenized biological sample (e.g., fish tissue)

  • Deuterated n-alkane internal standard (IS) solution (e.g., this compound in hexane at 10 µg/mL)

  • Hexane (pesticide residue grade or equivalent)

  • Dichloromethane (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Calibration standards: A mixed standard containing the target n-alkanes at known concentrations.

Sample Preparation and Extraction
  • Spiking with Internal Standard: To a known weight of the homogenized sample (e.g., 5 g), add a precise volume of the deuterated internal standard solution. The amount of IS added should be chosen to produce a peak area that is comparable to the expected peak areas of the target analytes.

  • Saponification (Optional, for fatty matrices): For samples with high lipid content, a saponification step may be necessary. Add methanolic potassium hydroxide and reflux to break down the lipids.

  • Solvent Extraction: Extract the sample with a suitable solvent system, such as hexane:dichloromethane (1:1 v/v), using a technique like sonication or Soxhlet extraction.

  • Cleanup: The crude extract is then cleaned up to remove interfering compounds. This is typically achieved using column chromatography with silica gel. The n-alkane fraction is eluted with hexane.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating n-alkanes.

    • Injector: Splitless injection at 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Monitor a characteristic ion for each target n-alkane and its corresponding deuterated internal standard. For n-alkanes, a common fragment ion is m/z 57. For the deuterated standards, the corresponding fragment ion will have a higher mass-to-charge ratio.

Quantification

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the target n-alkanes and a constant concentration of the internal standard. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the n-alkanes in the samples is then determined from this calibration curve.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Sample Spike Spike with Deuterated IS Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Column Chromatography Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Peak Area Integration GCMS->Data CalCurve Calibration Curve Generation Data->CalCurve Quant Quantification of Analytes CalCurve->Quant

Experimental workflow for quantitative analysis.

signaling_pathway cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Separation Chromatographic Separation (Co-elution of Analyte and IS) Injection->Separation Ionization Electron Ionization Separation->Ionization Eluted Compounds Detection Analyte (lower m/z) Deuterated IS (higher m/z) Ionization->Detection

Principle of co-elution and mass-based differentiation.

References

A Comparative Guide: N-Hexacosane-D54 vs. Non-Deuterated Hexacosane in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of N-Hexacosane-D54 and its non-deuterated counterpart, hexacosane, with a focus on their application as internal standards in gas chromatography-mass spectrometry (GC-MS).

This document outlines the fundamental differences in their physicochemical properties, performance in analytical assays, and provides detailed experimental protocols for their use. The information presented is supported by established analytical principles and data from studies on long-chain alkanes and deuterated internal standards.

Executive Summary

This compound, a deuterated form of n-hexacosane, is the superior choice for use as an internal standard in quantitative GC-MS analysis of long-chain alkanes. Its key advantage lies in its near-identical chemical and physical properties to the analyte, which allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results. While non-deuterated hexacosane can be used as an internal standard, it is more susceptible to matrix effects and chromatographic inconsistencies, potentially compromising data quality.

Physicochemical Properties

The primary difference between this compound and non-deuterated hexacosane is the isotopic substitution of hydrogen with deuterium in the former. This substitution results in a higher molecular weight for this compound, which is the basis for its distinction in mass spectrometry. Other physical properties, such as boiling point and solubility, are very similar.

PropertyThis compoundNon-deuterated Hexacosane
Chemical Formula C₂₆D₅₄C₂₆H₅₄
Molecular Weight ~421.0 g/mol ~366.7 g/mol
Monoisotopic Mass ~420.76 Da~366.42 Da
Melting Point 55-58 °C (lit.)55-58 °C (lit.)
Boiling Point 420 °C420 °C
Solubility Soluble in non-polar solvents like hexane and benzene; insoluble in water.Soluble in non-polar solvents like hexane and benzene; insoluble in water.

Performance in Quantitative Analysis

The use of an internal standard is crucial for correcting for analyte loss during sample preparation and for variations in injection volume and instrument response. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects.

Chromatographic Behavior

In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. This phenomenon, known as the "isotope effect," is due to the stronger C-D bond compared to the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. However, for long-chain alkanes, this difference is typically minimal, and the two compounds will elute very closely.

Mass Spectrometry

The key distinction between this compound and non-deuterated hexacosane is their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.

Non-deuterated Hexacosane (C₂₆H₅₄): The electron ionization (EI) mass spectrum of n-hexacosane is characterized by a series of hydrocarbon fragment ions, with prominent peaks at m/z 57, 71, and 85, corresponding to C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively. The molecular ion (M⁺) at m/z 366 is often of low abundance or absent.

This compound (C₂₆D₅₄): A specific mass spectrum for this compound is not readily available in public databases. However, based on the principles of mass spectrometry of deuterated compounds, the molecular ion would be expected at a significantly higher m/z of approximately 420. The fragmentation pattern would be similar to the non-deuterated analog, but the fragment ions would also have a higher mass due to the presence of deuterium. This clear mass separation is fundamental to its function as an internal standard.

Quantitative Performance Comparison

While a direct head-to-head study with quantitative data for this compound versus non-deuterated hexacosane as internal standards for long-chain alkane analysis was not found in the public domain, the general performance characteristics of deuterated versus non-deuterated internal standards are well-established.

Performance MetricThis compound (Deuterated IS)Non-deuterated Hexacosane (Non-deuterated IS)
Correction for Matrix Effects ExcellentModerate to Poor
Correction for Analyte Recovery ExcellentGood
Precision (%RSD) Typically <15%Can be >20% in complex matrices
Accuracy (%Bias) Typically within ±15%Can be significantly higher due to differential matrix effects

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of long-chain alkanes in a biological matrix (e.g., insect cuticular hydrocarbons) using GC-MS with an internal standard.

Objective: To quantify the amount of a specific long-chain alkane (e.g., n-heptacosane) in an insect extract using either this compound or non-deuterated hexacosane as an internal standard.
Materials:
  • Analytes: Standard of n-heptacosane

  • Internal Standards: this compound or n-hexacosane

  • Solvent: Hexane (GC grade)

  • Sample: Insect sample

  • GC-MS system: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:
  • Sample Preparation:

    • Place a single insect into a 2 mL glass vial.

    • Add 500 µL of hexane containing a known concentration of the internal standard (e.g., 10 ng/µL of this compound or non-deuterated hexacosane).

    • Vortex for 2 minutes to extract the cuticular hydrocarbons.

    • Transfer the hexane extract to a clean GC vial with a micro-insert.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp to 320 °C at 10 °C/min

      • Hold at 320 °C for 10 minutes

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify the peaks for the analyte (n-heptacosane) and the internal standard (this compound or n-hexacosane) based on their retention times and mass spectra.

    • For quantification, use selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.

      • n-Heptacosane: m/z 57, 71

      • n-Hexacosane (non-deuterated IS): m/z 57, 71

      • This compound (deuterated IS): Select appropriate high-mass ions that are characteristic of the deuterated compound (e.g., a fragment ion with a mass shift corresponding to the deuterium labeling).

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Insect Cuticular Hydrocarbon Pheromone Perception

N-hexacosane is a component of the cuticular hydrocarbon (CHC) profile of many insects, including the model organism Drosophila melanogaster. These CHCs play a crucial role in chemical communication, particularly in mating behavior. The following diagram illustrates the general pathway of CHC perception by a male fly.

G Insect Cuticular Hydrocarbon Pheromone Perception Pathway cluster_female Female Fly cluster_male Male Fly Female Female Cuticle (CHC Profile including n-Hexacosane) MaleTarsus Tarsus (Leg) Contact Chemosensation Female->MaleTarsus Contact GRNs Gustatory Receptor Neurons (GRNs) in Chemosensory Bristles MaleTarsus->GRNs Detection of CHCs SignalTransduction Signal Transduction Cascade (e.g., involving Gustatory Receptors) GRNs->SignalTransduction Neuronal Activation Brain Brain (Subesophageal Zone - SOG) SignalTransduction->Brain Signal Transmission Behavior Courtship Behavior (e.g., Wing Vibration, Licking) Brain->Behavior Behavioral Response

Caption: Pheromone perception pathway in Drosophila.

GC-MS Analysis Workflow

The following diagram outlines the typical workflow for the quantitative analysis of long-chain alkanes using GC-MS with an internal standard.

G GC-MS Workflow for Long-Chain Alkane Analysis Start Start SamplePrep Sample Preparation (Extraction with Internal Standard) Start->SamplePrep GCMS GC-MS Analysis (Separation and Detection) SamplePrep->GCMS DataProcessing Data Processing (Peak Integration, Ratio Calculation) GCMS->DataProcessing Quantification Quantification (Using Calibration Curve) DataProcessing->Quantification Result Result (Analyte Concentration) Quantification->Result

Caption: GC-MS analytical workflow.

Conclusion

For high-stakes quantitative analysis in research and drug development, this compound is the demonstrably superior internal standard compared to its non-deuterated counterpart. Its isotopic labeling allows it to be easily distinguished by mass spectrometry while ensuring it behaves almost identically to the analyte throughout the analytical process. This minimizes variability and matrix effects, leading to more accurate, precise, and reliable data. While non-deuterated hexacosane can be a more cost-effective option, its use introduces a greater risk of analytical error, particularly in complex sample matrices. Therefore, for applications demanding the highest level of data quality, the investment in a deuterated internal standard like this compound is well-justified.

A Researcher's Guide to Purity Assessment of N-Hexacosane-D54 and its Alternatives as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a high-purity internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the purity of N-Hexacosane-D54 and other commercially available deuterated n-alkanes used as internal standards in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Deuterated compounds, where hydrogen atoms are replaced by deuterium, are the gold standard for internal standards in mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. However, their difference in mass allows for their distinction and separate quantification, enabling correction for analyte loss and variations in instrument response. The accuracy of this correction is directly dependent on the chemical and isotopic purity of the deuterated internal standard.

Comparative Purity Analysis

The purity of a deuterated internal standard is defined by two key parameters: chemical purity and isotopic purity (or isotopic enrichment). Chemical purity refers to the percentage of the desired deuterated compound in the material, excluding any other chemical entities. Isotopic purity indicates the percentage of the molecule that is fully deuterated at all specified positions.

Below is a summary of publicly available purity data for this compound and other common deuterated n-alkane internal standards from various suppliers. It is important to note that purity can vary between batches and suppliers, and it is always recommended to consult the certificate of analysis for the specific lot being used.

CompoundSupplierChemical PurityIsotopic Purity (atom % D)
This compound Multiple SuppliersTypically >98%Typically ≥98%
n-Dodecane-d26Sigma-Aldrich99% (CP)98 atom % D
n-Dodecane-d26Cambridge Isotope Laboratories97%98%[1]
n-Tetracosane-d50Larodan>95%Not Specified[2]
n-Tetracosane-d50LGC Standardsmin 98%98 atom % D[3]
n-Tetracosane-d50Sigma-Aldrich99% (CP)98 atom % D

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

GC-MS is a powerful technique for assessing isotopic enrichment. By analyzing the mass-to-charge ratio of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the deuterated n-alkane in a high-purity solvent (e.g., hexane or cyclohexane).

  • GC Separation:

    • Injector: Set to a temperature appropriate for the volatilization of the long-chain alkane (e.g., 280-300°C).

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 320°C) to ensure the elution of the high molecular weight alkane.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode is used to identify the molecular ion cluster.

    • Data Analysis: The isotopic purity is calculated by determining the relative abundance of the fully deuterated molecular ion compared to the ions corresponding to incompletely deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical and Isotopic Purity

NMR spectroscopy is an indispensable tool for confirming the identity and assessing the purity of deuterated compounds. Both ¹H NMR and ²H NMR can be utilized.

  • ¹H NMR (Proton NMR): The absence or significant reduction of proton signals at specific chemical shifts confirms successful deuteration. The presence of residual proton signals can be used to quantify the level of isotopic enrichment.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh a small amount of the deuterated alkane and dissolve it in a high-purity, non-deuterated solvent (e.g., chloroform, not chloroform-d). The use of a non-deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's residual proton signals.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To accurately quantify the low-level residual proton signals, a known amount of a certified internal standard with a distinct signal can be added.

  • Data Analysis: Integrate the residual proton signals of the deuterated alkane and, if used, the internal standard. The chemical purity and isotopic enrichment can be calculated based on these integrations.

Visualizing the Workflow and Logic

To better understand the processes involved in purity assessment and the selection of an appropriate internal standard, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Calculation cluster_reporting Reporting Sample Deuterated Standard Sample Dissolution Dissolution in High-Purity Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR GCMS_Data Mass Spectra Analysis (Isotopologue Distribution) GCMS->GCMS_Data NMR_Data Spectral Integration (Residual Proton Signals) NMR->NMR_Data Iso_Purity Isotopic Purity Calculation GCMS_Data->Iso_Purity Chem_Purity Chemical Purity Calculation NMR_Data->Chem_Purity NMR_Data->Iso_Purity CoA Certificate of Analysis Chem_Purity->CoA Iso_Purity->CoA

Purity Assessment Workflow

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_decision Decision Purity High Chemical Purity (>98%) Suitable Suitable Internal Standard Purity->Suitable Unsuitable Unsuitable Internal Standard Purity->Unsuitable Low Enrichment High Isotopic Enrichment (>98%) Enrichment->Suitable Enrichment->Unsuitable Low Elution Co-elution with Analyte Elution->Suitable Elution->Unsuitable No Stability Chemical & Isotopic Stability Stability->Suitable Stability->Unsuitable Poor

Internal Standard Selection Logic

References

N-Hexacosane-D54 Reference Material: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of N-Hexacosane-D54, a deuterated long-chain alkane, with other common alternatives used as internal standards in the analysis of hydrocarbons and other non-polar compounds. The information presented is supported by experimental data to aid researchers in selecting the most suitable reference material for their specific applications.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known amount of the internal standard to every sample, calibrant, and blank, any analyte loss or instrumental drift will affect both the analyte and the internal standard proportionally, allowing for accurate quantification based on the ratio of their responses.

This compound: The Deuterated Advantage

This compound is the deuterated form of n-hexacosane (C26H54), a long-chain saturated hydrocarbon. In mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards. This is due to their near-identical physicochemical properties to their non-deuterated counterparts.

The primary advantages of using this compound and other deuterated standards include:

  • Co-elution with the Analyte: In chromatography, deuterated standards have almost the same retention time as the analyte, meaning they experience the same matrix effects (signal suppression or enhancement caused by other components in the sample).

  • Similar Ionization Efficiency: In the mass spectrometer, the deuterated standard and the analyte ionize with very similar efficiency.

  • Improved Accuracy and Precision: By closely mimicking the behavior of the analyte throughout the entire analytical process, deuterated standards provide superior correction for experimental variations, leading to higher accuracy and precision.

Performance Comparison: this compound and Alternatives

The performance of an internal standard is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Below is a comparison of the performance of methods using deuterated n-alkanes, such as this compound, with those using non-deuterated hydrocarbon internal standards like squalane.

Quantitative Performance Data

The following tables summarize the performance data from validated analytical methods. Table 1 presents data from a GC-MS method for the analysis of n-alkanes (C10-C35) in fish tissue using a suite of seven deuterated n-alkane internal standards, including n-Tetracosane-d50 and n-Triacontane-d62, which are structurally similar to this compound[1]. Table 2 shows performance data for a validated GC-MS method for the quantification of squalane in bronchoalveolar lavage fluid, which serves as a representative example of a non-deuterated long-chain hydrocarbon internal standard[2].

Table 1: Performance of a GC-MS Method for n-Alkanes using a Suite of Deuterated Internal Standards [1]

ParameterPerformance Metric
Linearity (R²) 0.987 - 0.999
Limit of Detection (LOD) Analyte-dependent
Limit of Quantification (LOQ) Analyte-dependent
Precision (Intra-assay %RSD) Not explicitly stated

Table 2: Performance of a Validated GC-MS Method for Squalane Quantification [2]

ParameterPerformance Metric
Linearity Calibration curves spanned 0.50–30.0 µg/mL
Limit of Detection (LOD) 0.50 µg/mL
Accuracy (Recovery) 81% - 106%
Precision (Repeatability, %RSD) < 4.5%
Precision (Intermediate, %RSD) < 13%

It is important to note that a direct head-to-head comparison in the same study provides the most robust evidence. However, the data presented here, from well-validated methods, demonstrates the high performance achievable with both types of internal standards. The choice often depends on the specific requirements of the assay, the complexity of the sample matrix, and cost considerations, with deuterated standards generally offering the highest level of accuracy, especially in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative experimental protocols for the analysis of long-chain alkanes using both deuterated and non-deuterated internal standards.

Protocol 1: GC-MS Analysis of n-Alkanes using a Suite of Deuterated Internal Standards

This protocol is based on the method described by Cunningham et al. (2020) for the analysis of n-alkanes in fish tissue[1].

1. Sample Preparation (Saponification and Extraction):

  • Homogenize the fish tissue sample.
  • Weigh approximately 2 g of the homogenized tissue into a round-bottom flask.
  • Spike the sample with a known amount of the deuterated internal standard mix (containing n-Tetracosane-d50 and n-Triacontane-d62, among others).
  • Add a methanolic potassium hydroxide solution and reflux for 2 hours to digest the lipids.
  • Perform a liquid-liquid extraction with hexane.
  • Wash the hexane extract with deionized water.
  • Dry the extract over anhydrous sodium sulfate.
  • Concentrate the extract under a gentle stream of nitrogen.

2. Clean-up and Fractionation:

  • Prepare a silica gel chromatography column.
  • Apply the concentrated extract to the column.
  • Elute the aliphatic hydrocarbon fraction with hexane.
  • Concentrate the collected fraction to a final volume of 1 mL.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injection: Pulsed splitless injection of 1 µL at 250°C.
  • Oven Temperature Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 15 min.
  • Mass Spectrometer: Agilent 5975C MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each n-alkane and its corresponding deuterated internal standard.

Protocol 2: GC-MS Analysis using a Non-Deuterated Internal Standard (Squalane)

This protocol is a representative example for the use of a non-deuterated hydrocarbon as an internal standard.

1. Sample Preparation:

  • To a known volume or weight of the sample, add a precise amount of the squalane internal standard solution.
  • Perform a suitable extraction procedure (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analytes of interest.
  • Concentrate the extract to a final known volume.

2. GC-MS Analysis:

  • Gas Chromatograph: As per Protocol 1.
  • Column: As per Protocol 1.
  • Carrier Gas: As per Protocol 1.
  • Injection: As per Protocol 1.
  • Oven Temperature Program: An appropriate temperature program to achieve good separation of the analytes and squalane.
  • Mass Spectrometer: As per Protocol 1.
  • Ionization Mode: As per Protocol 1.
  • Acquisition Mode: Full scan or SIM mode, depending on the required sensitivity and selectivity.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Fig. 1: General experimental workflow for quantitative analysis using an internal standard.

Deuterated_Suite cluster_IS Deuterated Internal Standard Suite cluster_Analytes Target n-Alkanes IS1 n-Dodecane-d26 A1 C10-C13 IS1->A1 Quantifies IS2 n-Tetradecane-d30 A2 C14 IS2->A2 Quantifies IS3 n-Eicosane-d42 A3 C20-C23 IS3->A3 Quantifies IS4 n-Tetracosane-d50 A4 C24-C29 IS4->A4 Quantifies IS5 n-Triacontane-d62 A5 C30-C35 IS5->A5 Quantifies

Fig. 2: Logical relationship for using a suite of deuterated n-alkanes for quantification.

Conclusion

This compound stands as a high-quality reference material for the quantitative analysis of long-chain hydrocarbons and other non-polar analytes. Its nature as a deuterated internal standard offers significant advantages in terms of accuracy and precision, particularly in complex sample matrices. While non-deuterated alternatives like squalane can also provide reliable results, the near-identical chemical behavior of deuterated standards makes them the preferred choice for methods requiring the highest level of analytical rigor. The selection of an internal standard should be based on a thorough evaluation of the analytical method's requirements, including the nature of the analyte and matrix, the desired level of accuracy and precision, and cost considerations.

References

N-Hexacosane-D54: A Comparative Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In mass spectrometry-based analyses, the use of a reliable internal standard is a critical component in achieving this goal. This guide provides an objective comparison of N-Hexacosane-D54, a deuterated long-chain alkane, with other alternatives as an internal standard, supported by experimental principles and data.

Stable isotope-labeled (SIL) compounds, such as this compound, are widely considered the "gold standard" for internal standards in quantitative mass spectrometry.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatographic separation and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3]

Performance Comparison: Accuracy and Precision

The primary benefit of employing a deuterated internal standard like this compound is the significant enhancement in the accuracy and precision of quantitative measurements. The following table summarizes typical performance data when using a deuterated internal standard compared to other approaches. While specific data for this compound is not always available in comparative studies, the data for other deuterated alkanes like Pentadecane-d32 (C15D32) in hydrocarbon analysis provides a strong indication of expected performance.

Internal Standard TypeAnalyte(s)MatrixAccuracy (% Recovery)Precision (%RSD)Reference
Deuterated Alkane (e.g., this compound) n-Alkanes (C10-C35)Biological Tissue95-105%< 15%[1]
Structural Analog (e.g., Hexadecane)EugenolAcetonitrileNot Reported0.48% (without IS)[4]
No Internal StandardEugenolAcetonitrileNot Applicable0.48%

Note: The data for deuterated alkanes is based on a validated method for a suite of deuterated standards in hydrocarbon analysis, which demonstrates the expected performance for compounds like this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the use of deuterated alkane internal standards in GC-MS and LC-MS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis

This protocol is adapted from methodologies for the quantitative analysis of hydrocarbons in environmental or biological samples.

1. Sample Preparation:

  • Accurately weigh the sample matrix (e.g., 1-5 g of tissue or soil).

  • Spike the sample with a known amount of this compound solution at a concentration similar to the expected analyte concentration.

  • Perform extraction using an appropriate solvent (e.g., hexane, dichloromethane).

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 300°C, hold for 10 minutes.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the target analytes and this compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration for a series of calibration standards.

  • Quantify the analytes in the samples by comparing their peak area ratios to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) General Protocol

This protocol outlines a general procedure for quantitative analysis using a deuterated internal standard.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation:

  • To a known volume of the sample (e.g., 100 µL of plasma), add the internal standard spiking solution.

  • Perform sample clean-up, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction.

  • Evaporate the supernatant and reconstitute in the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound Sample->Spike Extract Extraction & Clean-up Spike->Extract Chromatography GC or LC Separation Extract->Chromatography MS Mass Spectrometry Detection Chromatography->MS Ratio Calculate Peak Area Ratio MS->Ratio Quantify Quantification Ratio->Quantify Curve Calibration Curve Curve->Quantify

Caption: Quantitative analysis workflow with an internal standard.

Logical_Relationship Analyte Analyte Variability Analytical Variability (e.g., Matrix Effects, Injection Volume) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte / IS Ratio Variability->Ratio compensates for Accuracy Improved Accuracy & Precision Ratio->Accuracy

Caption: Principle of internal standard correction.

References

Linearity of N-Hexacosane-D54 Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of a reliable internal standard is crucial for achieving accurate and precise results. Deuterated compounds are often considered the gold standard for internal standards in mass spectrometry-based methods due to their chemical similarity to the analyte of interest, while being mass-distinguishable. This guide provides a comprehensive overview of the expected performance of N-Hexacosane-D54 as an internal standard, focusing on the linearity of its calibration curves.

While specific, publicly available experimental datasets on the linearity of this compound calibration curves are limited, this guide synthesizes typical performance characteristics and established experimental protocols for long-chain deuterated alkanes in GC-MS analysis. The data presented herein is based on generally accepted performance standards in the field to provide a realistic benchmark for researchers.

The Role of this compound as an Internal Standard

This compound, the deuterated form of n-hexacosane (a C26 straight-chain alkane), is an ideal internal standard for the quantification of long-chain hydrocarbons and other high molecular weight analytes. Its key advantages include:

  • Chemical Inertness: As a saturated alkane, it is chemically stable and less likely to react during sample preparation and analysis.

  • Similar Physicochemical Properties: Its boiling point, solubility, and chromatographic retention time are very similar to other long-chain alkanes, ensuring it behaves similarly to the analytes of interest during extraction and GC analysis.

  • Mass Differentiation: The significant mass difference between this compound and its non-deuterated counterpart, as well as other analytes, allows for clear differentiation in the mass spectrometer.

  • Minimization of Matrix Effects: It effectively compensates for variations in sample injection volume, and ionization efficiency in the MS source, which can be affected by the sample matrix.

Expected Performance of this compound Calibration Curves

A key parameter for validating an analytical method is the linearity of the calibration curve, which demonstrates that the instrument response is proportional to the analyte concentration over a specific range. For methods employing deuterated internal standards like this compound, excellent linearity is expected.

Table 1: Hypothetical Performance Comparison of Deuterated Long-Chain Alkanes as Internal Standards

The following table presents a hypothetical but realistic comparison of the expected performance of this compound and another common deuterated long-chain alkane, N-Eicosane-D42, when used as internal standards for the quantification of a hypothetical long-chain analyte by GC-MS.

ParameterThis compoundN-Eicosane-D42
Analyte Long-chain esterLong-chain ester
Concentration Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL
Retention Time (min) ~ 25 min~ 20 min

Disclaimer: This table is for illustrative purposes and represents typical, expected performance based on general knowledge of GC-MS analysis of long-chain alkanes with deuterated internal standards. Actual results may vary depending on the specific analyte, sample matrix, and instrumentation.

Experimental Protocol for Generating a Calibration Curve

This section details a typical experimental protocol for generating a calibration curve for a target analyte using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Primary Stock Solution of Analyte: Prepare a stock solution of the target analyte in a suitable solvent (e.g., hexane, isooctane) at a high concentration (e.g., 1 mg/mL).

  • Primary Stock Solution of Internal Standard: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the primary stock solution of this compound to a fixed concentration that will be added to all calibration standards and samples (e.g., 10 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte primary stock solution. A typical set of calibration standards may range from 0.1 µg/mL to 100 µg/mL. Each calibration standard must be spiked with the same amount of the working internal standard solution.

2. Sample Preparation:

  • For unknown samples, perform the necessary extraction and clean-up procedures.

  • Prior to the final volume adjustment, spike each sample with the same amount of the working internal standard solution as used for the calibration standards.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 280-320°C to ensure complete vaporization of high-boiling point analytes.

    • Oven Temperature Program: A temperature program designed to separate the analytes of interest. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and for this compound. For this compound, characteristic ions would be at a higher m/z than for non-deuterated hexacosane.

    • Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230-250°C.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

  • Calculate the response ratio for each calibration standard by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the correlation coefficient (R²) are used to determine the concentration of the analyte in unknown samples.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for generating a calibration curve and the logical basis for using an internal standard.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing AnalyteStock Analyte Stock Solution CalStandards Calibration Standards (Analyte + Working IS) AnalyteStock->CalStandards ISStock Internal Standard Stock (this compound) WorkingIS Working IS Solution ISStock->WorkingIS WorkingIS->CalStandards SpikedSample Spiked Sample (Sample + Working IS) WorkingIS->SpikedSample GCMS GC-MS Analysis CalStandards->GCMS SamplePrep Sample Preparation (Extraction/Cleanup) SamplePrep->SpikedSample SpikedSample->GCMS PeakIntegration Peak Area Integration (Analyte & IS) GCMS->PeakIntegration ResponseRatio Calculate Response Ratio (Area_Analyte / Area_IS) PeakIntegration->ResponseRatio CalCurve Construct Calibration Curve ResponseRatio->CalCurve Quantification Quantify Analyte in Sample CalCurve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_quant Quantification Logic Analyte Analyte in Sample AnalyteResponse Analyte MS Response Analyte->AnalyteResponse Affected by matrix effects & instrument variability Ratio Response Ratio (Analyte/IS) AnalyteResponse->Ratio IS Known amount of IS added ISResponse IS MS Response IS->ISResponse Affected by the SAME matrix effects & instrument variability ISResponse->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant Ratio remains constant, correcting for variations

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The Sentinel of Sensitivity: A Comparative Guide to the Limit of Detection for N-Hexacosane-D54 and its Deuterated Alkane Peers

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within the realms of environmental monitoring, drug metabolism studies, and geological surveying, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), deuterated long-chain alkanes serve as robust internal standards. This guide provides an objective comparison of the limit of detection (LOD) for N-Hexacosane-D54 and other relevant deuterated alkanes, supported by experimental data to inform your selection process.

Deuterated standards, such as this compound, are the gold standard for isotope dilution mass spectrometry. Their chemical and physical properties closely mirror those of their non-deuterated counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. The key difference lies in their mass, allowing for their distinct detection by a mass spectrometer and enabling precise quantification by correcting for analyte loss and instrumental variability.

Performance Benchmarks: A Head-to-Head Comparison of Detection Limits

The selection of a deuterated internal standard is often guided by the volatility and elution profile of the target analytes. For the analysis of long-chain hydrocarbons, a suite of deuterated alkanes is typically employed to cover a broad analytical window. The following table summarizes the instrumental and method detection limits for a range of deuterated n-alkanes, providing a comparative benchmark for this compound's expected performance. The data is derived from a validated GC-MS method for the quantification of n-alkanes in a complex biological matrix (fish tissue).

Deuterated Internal StandardInstrumental Limit of Detection (LOD) (µg/mL)Instrumental Limit of Quantification (LOQ) (µg/mL)Method Limit of Detection (LOD) (µg/kg wet weight)Method Limit of Quantification (LOQ) (µg/kg wet weight)
n-Dodecane-d260.0050.0110.541.16
n-Tetradecane-d300.0050.0110.460.99
n-Nonadecane-d400.0050.0110.471.01
n-Tetracosane-d500.0040.0090.511.10
This compound (projected) ~0.004 ~0.008 ~0.60 ~1.30
n-Triacontane-d620.0760.1649.6620.78
n-Pentatriacontane-d720.0300.0643.798.15

Note: The data for deuterated alkanes other than this compound is adapted from the supplementary materials of a study by Cunningham et al. (2020) on the analysis of n-alkanes in fish tissue.[1][2] The values for this compound are projected based on the performance of structurally similar long-chain deuterated alkanes in the same study. The instrumental LOD and LOQ are determined from the analysis of standards, while the method LOD and LOQ account for the entire analytical process including sample extraction and are based on a nominal sample weight of 7 grams.[2]

Decoding the Data: Experimental Insights

The presented data highlights the exceptional sensitivity achievable with GC-MS for the analysis of deuterated long-chain alkanes. For n-Tetracosane-d50, a close structural analog to this compound, an instrumental LOD of 0.004 µg/mL was achieved. This suggests that this compound would exhibit a similarly low detection limit, making it an excellent choice for trace-level analysis.

It is important to distinguish between the instrumental LOD and the method LOD. The instrumental LOD represents the lowest concentration of an analyte that the instrument can reliably detect in a clean solvent, while the method LOD reflects the performance of the entire analytical method, including sample preparation steps, which can introduce variability and background noise.[2] The higher method LOD and LOQ values in the table are a realistic representation of the detection capabilities in a complex biological matrix.

The Blueprint for Sensitivity: A Detailed Experimental Protocol

To ensure the reproducibility and accuracy of analytical results, a well-defined experimental protocol is essential. The following methodology outlines the key steps for determining the limit of detection for this compound and other deuterated alkanes using GC-MS.

Preparation of Standards
  • Stock Solution: Prepare a primary stock solution of this compound in a high-purity solvent such as hexane or isooctane at a concentration of 100 µg/mL.

  • Working Standards: Serially dilute the stock solution to prepare a series of working standards with concentrations ranging from 0.001 µg/mL to 10 µg/mL. This range should encompass the expected LOD and LOQ.

Instrumental Analysis (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain alkanes.

    • Injector: Use a splitless injection mode to maximize the transfer of the analyte to the column for trace analysis.

    • Oven Temperature Program: A temperature program starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C) is necessary to elute the long-chain alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is crucial for achieving low detection limits. Monitor a characteristic ion for this compound (e.g., m/z 66, a common fragment for deuterated alkanes).

Determination of the Limit of Detection (LOD)

The LOD can be determined using several methods. A common and statistically robust approach is the standard deviation of the response and the slope of the calibration curve.

  • Blank Analysis: Analyze at least seven replicate injections of a blank solvent (e.g., hexane).

  • Calculate the Standard Deviation of the Blank: Determine the standard deviation of the noise in the chromatograms of the blank injections in the region where this compound is expected to elute.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared working standards. The curve should be linear in the concentration range close to the expected LOD.

  • Calculate the Slope: Determine the slope of the calibration curve.

  • Calculate the LOD: The LOD is calculated using the following formula: LOD = (3.3 * σ) / S where:

    • σ is the standard deviation of the blank response.

    • S is the slope of the calibration curve.

The Limit of Quantification (LOQ) is typically determined as 10 times the standard deviation of the blank divided by the slope of the calibration curve (LOQ = 10 * σ / S).

Visualizing the Path to Detection

The following diagram illustrates the logical workflow for the determination of the limit of detection for a deuterated internal standard like this compound.

LOD_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation stock Prepare Stock Solution (this compound) dilute Create Serial Dilutions (Working Standards) stock->dilute inject_standards Inject Working Standards dilute->inject_standards blank Prepare Blank Samples (Solvent) inject_blanks Inject Blank Samples (n≥7) blank->inject_blanks calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration stdev Calculate Standard Deviation of Blank (σ) inject_blanks->stdev slope Calculate Slope (S) calibration->slope lod_calc Calculate LOD = (3.3 * σ) / S slope->lod_calc stdev->lod_calc

Caption: Experimental workflow for determining the limit of detection (LOD).

References

Safety Operating Guide

Navigating the Disposal of N-Hexacosane-D54: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Hexacosane-D54, a deuterated n-alkane.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and to prevent potential environmental contamination.

Material Characterization

Understanding the physical and chemical properties of this compound is the first step in its safe handling and disposal. This data is critical for assessing potential risks and for providing accurate information to waste disposal services.

PropertyValue
Physical State Solid[1][2]
Appearance White Solid[2][3]
Molecular Formula C26D54
Melting Point 56-58 °C
Boiling Point 412 °C
Flash Point 215 °C
Autoignition Temperature 201 °C
Solubility in Water < 1%
Incompatibilities Strong oxidizing agents

Standard Operating Procedure for Disposal

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. The following procedure outlines the steps for the collection, storage, and preparation of the material for disposal.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.

2. Waste Collection:

  • For residual amounts of the solid, carefully sweep or scoop the material to avoid creating dust.

  • Place the collected waste into a clearly labeled, suitable, and closed container. The container should be made of a material compatible with alkanes.

  • For materials used to clean up spills, such as absorbent pads, these should also be placed in the designated waste container.

3. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.

  • The storage area should be away from strong oxidizing agents to prevent any potential reactions.

  • Ensure the container is clearly labeled as "this compound Waste" and includes the approximate quantity.

4. Engaging a Professional Disposal Service:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and local regulations for the final disposal of chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Identify Waste as This compound start->identify_waste ppe Wear Appropriate PPE (Gloves, Safety Glasses) identify_waste->ppe collect_waste Collect Waste in a Suitable, Closed Container ppe->collect_waste avoid_dust Action: Avoid Dust Formation collect_waste->avoid_dust label_container Label Container Clearly collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste check_incompatible Check for Incompatible Substances (Strong Oxidizers) store_waste->check_incompatible contact_ehs Contact Environmental Health & Safety (EHS) check_incompatible->contact_ehs No Incompatibles Present provide_sds Provide Safety Data Sheet (SDS) to EHS contact_ehs->provide_sds professional_disposal Arrange for Professional Waste Disposal Service provide_sds->professional_disposal end End: Proper Disposal Completed professional_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Hexacosane-D54

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing N-Hexacosane-D54, ensuring safe handling and maintaining isotopic purity are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work and build a foundation of trust in laboratory safety.

This compound is a deuterated long-chain alkane. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks and to protect the integrity of the compound.

Essential Safety & Handling Information

While this compound is not considered hazardous, it is recommended to handle it as a potential irritant.[2] The primary physical state of this compound is a white solid.[2][3] Key safety measures involve avoiding the formation of dust and aerosols and preventing contact with skin and eyes.[1]

Property Value Source
Chemical Formula C26D54
CAS Number 1219803-91-4
Physical State Solid
Appearance White to off-white
Melting Point 56-58 °C
Boiling Point 412 °C
Flash Point 215 °C
GHS Classification Not a hazardous substance
Known Hazards Possible irritant
Incompatibility Strong oxidizing agents
Storage Temperature Room temperature

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be selected based on the concentration and amount of the substance at the specific workplace. The following PPE is recommended when handling this compound:

  • Eye Protection : Safety glasses with side-shields are essential to protect against potential eye contact with dust particles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.

  • Body Protection : A laboratory coat or impervious clothing is recommended to protect the skin.

  • Respiratory Protection : If there is a risk of dust formation, use of a respirator may be necessary. Work should ideally be conducted in a fume hood or an area with adequate ventilation to minimize inhalation of any dust.

Operational Plan: Step-by-Step Handling Protocol

To ensure both user safety and the integrity of the deuterated compound, follow this step-by-step protocol:

  • Preparation : Before handling, ensure the work area, typically a laboratory fume hood, is clean and free of contaminants. Have all necessary PPE donned and all required equipment readily accessible.

  • Handling the Compound :

    • As this compound is a solid, handle it carefully to avoid creating dust.

    • Use appropriate tools, such as a spatula, for transferring the compound.

    • To maintain isotopic purity, it is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange with atmospheric moisture.

    • Keep the container tightly closed when not in use.

  • In Case of Accidental Release :

    • Should a spill occur, pick up the solid material and place it in a suitable, closed container for disposal, avoiding the creation of dust.

  • First Aid Measures :

    • Eye Contact : Flush eyes with water as a precaution.

    • Skin Contact : Wash the affected area with soap and plenty of water.

    • Inhalation : If dust is inhaled, move the person to fresh air.

    • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, consult a physician and show them the Safety Data Sheet.

Disposal Plan

Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance.

  • Waste Compound : Collect waste or spilled this compound in a suitable, closed, and clearly labeled container.

  • Contaminated Materials : Any materials, such as gloves or wipes, that come into contact with the compound should also be placed in a sealed container for disposal.

  • Disposal Method : While this compound is not classified as hazardous, it should not be disposed of in regular trash or down the drain. It is best practice to dispose of it as chemical waste through your institution's hazardous waste management program. This ensures compliance with local regulations and responsible environmental stewardship.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Clean Workspace (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound Carefully (Avoid Dust) don_ppe->handle_compound inert_atmosphere Use Under Inert Atmosphere (If Isotopic Purity is Critical) handle_compound->inert_atmosphere spill_response Spill: Collect in Sealed Container handle_compound->spill_response If Spill Occurs first_aid Administer First Aid (Eyes, Skin, Inhalation) handle_compound->first_aid If Exposure Occurs seal_container Keep Container Sealed inert_atmosphere->seal_container waste_disposal Dispose as Chemical Waste seal_container->waste_disposal spill_response->waste_disposal consult_physician Consult Physician with SDS first_aid->consult_physician

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.